molecular formula C18H21N3O5 B12372763 MBL-IN-3

MBL-IN-3

Cat. No.: B12372763
M. Wt: 359.4 g/mol
InChI Key: VUFHVYGLBAXUHI-UHFFFAOYSA-N
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Description

MBL-IN-3 is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2

InChI Key

VUFHVYGLBAXUHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=CN=C4C(=CC=CN4C3=O)O)OC1)O

Origin of Product

United States

Foundational & Exploratory

MBL-IN-3: A Technical Guide to its Mechanism of Action as a New Delhi Metallo-β-Lactamase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) presents a formidable challenge to global public health. New Delhi metallo-β-lactamase-1 (NDM-1) is a particularly concerning MBL due to its broad substrate spectrum and rapid dissemination. This document provides a detailed technical overview of MBL-IN-3 (compound 72922413), a novel inhibitor of NDM-1. This compound was identified through a machine learning-based virtual screen and has been shown to potentiate the activity of meropenem against NDM-1-producing bacteria. This guide will delve into its core mechanism of action, present key quantitative data, and outline the experimental protocols used in its characterization.

Core Mechanism of Action

This compound acts as a direct inhibitor of the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme.[1][2] NDM-1 is a zinc-dependent β-lactamase that hydrolyzes and inactivates a broad range of β-lactam antibiotics, including carbapenems.[3][4] The catalytic activity of NDM-1 relies on one or two zinc ions in its active site, which facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics.

The precise mechanism of inhibition for this compound has been investigated through a series of biophysical and biochemical assays.[1][2] These studies suggest that this compound functions by interacting with the zinc ions in the active site of NDM-1. This interaction is likely responsible for its inhibitory effect, preventing the enzyme from binding to and hydrolyzing its β-lactam substrates. Further elucidation of the binding mode through techniques like X-ray crystallography would provide a more definitive understanding of the inhibitor-enzyme interaction.

The proposed inhibitory mechanism is visualized in the following signaling pathway diagram:

MBL_IN_3_Mechanism cluster_enzyme NDM-1 Active Site cluster_inhibitor Inhibition by this compound NDM-1 NDM-1 Enzyme (with Zn²⁺ cofactor) Hydrolysis Hydrolysis of β-Lactam Ring NDM-1->Hydrolysis Catalysis B_Lactam β-Lactam Antibiotic (e.g., Meropenem) B_Lactam->NDM-1 Binding Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Results in MBL_IN_3 This compound Inhibition Inhibition of NDM-1 Activity MBL_IN_3->Inhibition Inhibition->NDM-1 Blocks Binding/Catalysis

Figure 1: Proposed inhibitory action of this compound on NDM-1.

Quantitative Data Summary

The inhibitory potency of this compound against NDM-1 has been quantified, and its ability to restore the efficacy of meropenem has been assessed in various bacterial strains.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterTargetValueReference
IC50New Delhi metallo-β-lactamase-1 (NDM-1)54 ± 4 μM[5][6]
Table 2: Meropenem Minimum Inhibitory Concentrations (MICs) in the Presence of this compound
Bacterial StrainThis compound Concentration (µg/mL)Meropenem MIC (µg/mL)Fold Reduction in MICReference
E. coli expressing NDM-10>128-[2]
100324[2]
K. pneumoniae clinical isolate expressing NDM-10>128-[2]
100642[2]

Experimental Protocols

The characterization of this compound involved several key experimental procedures, as detailed below.

Quantitative High-Throughput Screening (qHTS)

The initial identification of this compound was achieved through a qHTS campaign against a large chemical library.[1][2]

qHTS_Workflow Start Start: Chemical Library Assay_Plate Dispense NDM-1 Enzyme and Substrate into Assay Plates Start->Assay_Plate Compound_Addition Add Compounds from Chemical Library Assay_Plate->Compound_Addition Incubation Incubate at Room Temperature Compound_Addition->Incubation Signal_Detection Measure Enzyme Activity (e.g., Spectrophotometrically) Incubation->Signal_Detection Data_Analysis Analyze Data to Identify Hits with Inhibitory Activity Signal_Detection->Data_Analysis Hit_Confirmation Confirm Hits and Determine Concentration-Response Curves Data_Analysis->Hit_Confirmation End End: Identification of This compound Hit_Confirmation->End

Figure 2: Generalized workflow for qHTS-based inhibitor discovery.

Protocol:

  • Purified NDM-1 enzyme and a suitable substrate (e.g., a chromogenic cephalosporin) are dispensed into microtiter plates.

  • Compounds from a chemical library are added to the wells.

  • The plates are incubated to allow for the enzymatic reaction to proceed.

  • The reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Compounds that significantly reduce the rate of the enzymatic reaction are identified as primary hits.

  • Hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).

Minimum Inhibitory Concentration (MIC) Determination

The ability of this compound to restore the susceptibility of NDM-1-producing bacteria to meropenem was assessed by determining the MIC.[2]

Protocol:

  • A two-fold serial dilution of meropenem is prepared in a 96-well microtiter plate in cation-adjusted Mueller-Hinton broth.

  • A fixed concentration of this compound (e.g., 100 µg/mL) is added to a parallel set of dilutions.

  • Each well is inoculated with a standardized suspension of the test bacterial strain (e.g., E. coli expressing NDM-1).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Biophysical Characterization of Inhibition Mechanism

To probe the mechanism of inhibition, a suite of biophysical techniques was employed.[1][2]

Biophysical_Workflow Start Hypothesis: this compound interacts with NDM-1 Equilibrium_Dialysis Equilibrium Dialysis with Metal Analysis (AAS) Start->Equilibrium_Dialysis ESI_MS Native State Electrospray Ionization Mass Spectrometry (ESI-MS) Start->ESI_MS UV_Vis UV-Vis Spectrophotometry Start->UV_Vis Docking Molecular Docking Start->Docking Conclusion Conclusion: Elucidation of Inhibitor-Enzyme Interaction Equilibrium_Dialysis->Conclusion ESI_MS->Conclusion UV_Vis->Conclusion Docking->Conclusion

Figure 3: Experimental approach for elucidating the mechanism of inhibition.
  • Equilibrium Dialysis with Metal Analysis: This technique is used to determine if the inhibitor chelates or displaces the zinc ions from the active site of NDM-1. The enzyme and inhibitor are separated by a semi-permeable membrane, and the concentration of zinc on either side is measured after equilibrium is reached.[2]

  • Native State Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is employed to observe the direct binding of this compound to the NDM-1 enzyme and to determine the stoichiometry of the complex.[2]

  • UV-Vis Spectrophotometry: Changes in the UV-Vis spectrum of NDM-1 upon addition of this compound can provide insights into conformational changes or interactions with the metal cofactor.[2]

  • Molecular Docking: Computational modeling is used to predict the binding mode of this compound within the active site of NDM-1 and to identify potential key interactions.[1][2]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel adjuvants to combat carbapenem resistance mediated by NDM-1. Its identification through a machine learning-driven approach highlights the power of computational methods in modern drug discovery. The current data indicates that this compound directly inhibits NDM-1, likely through interaction with its active site zinc ions, and can restore the in vitro activity of meropenem against NDM-1-producing clinical isolates.

Further research is warranted to optimize the potency and pharmacokinetic properties of this compound. Structure-activity relationship (SAR) studies, guided by co-crystallization of this compound with NDM-1, will be crucial for designing more effective second-generation inhibitors. In vivo efficacy studies in animal models of infection are also a critical next step to validate the therapeutic potential of this class of inhibitors. The continued development of potent and specific NDM-1 inhibitors like this compound is essential in the ongoing effort to overcome the challenge of antibiotic resistance.

References

An In-depth Technical Guide to Metallo-β-Lactamase (MBL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A key driver of this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Among these, Metallo-β-Lactamases (MBLs) are of particular concern due to their ability to hydrolyze even last-resort carbapenem antibiotics. MBLs are zinc-dependent enzymes, a feature that distinguishes them from the more common serine-β-lactamases and provides a unique avenue for inhibitor design. This guide provides a detailed overview of the current landscape of MBL inhibitors, their targets, mechanisms of action, and the experimental methodologies used in their evaluation. While the specific compound "MBL-IN-3" is not publicly documented, this guide will focus on the major classes of MBL inhibitors in development.

Core Targets: The Metallo-β-Lactamase Family

MBLs are classified into three subclasses based on their amino acid sequences and zinc ion coordination in their active sites: B1, B2, and B3. The most clinically significant MBLs, and therefore the primary targets for inhibitor development, belong to the B1 subclass.[1][2][3]

  • Subclass B1: This is the largest and most clinically prevalent group, including the New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP) types.[1][3] These enzymes typically have a binuclear zinc center in their active site, where the two zinc ions are bridged by a hydroxide molecule that acts as the nucleophile in the hydrolysis of the β-lactam ring.

  • Subclass B2: These MBLs are typically monomeric and have a mononuclear zinc center.

  • Subclass B3: Similar to B1, these enzymes also possess a binuclear zinc center.

Major Classes of Metallo-β-Lactamase Inhibitors and Their Mechanisms of Action

The development of MBL inhibitors is a critical area of research, with several classes of compounds being investigated. The primary mechanism of action for most MBL inhibitors involves targeting the essential zinc ions in the active site.[4]

Zinc Chelating Agents

These compounds function by binding to and sequestering the zinc ions required for MBL catalytic activity, a mechanism often referred to as "metal stripping".[5]

  • Mechanism of Action: By removing the zinc ions, these inhibitors render the enzyme inactive. This approach, however, raises concerns about selectivity, as these agents could also interact with human metalloenzymes.[1]

  • Examples:

    • EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent used extensively in in-vitro studies to confirm MBL activity.

    • Aspergillomarasmine A (AMA): A natural product that has shown potent MBL inhibition.

Thiol-Containing Compounds

Thiol-based inhibitors leverage the high affinity of sulfur for zinc to disrupt the enzyme's active site.

  • Mechanism of Action: The thiol group can coordinate with one or both of the zinc ions, interfering with the binding of the β-lactam substrate or the catalytic activity of the enzyme.

  • Examples:

    • Captopril: An ACE inhibitor that has been shown to have off-target MBL inhibitory activity.

Dicarboxylic Acids

These compounds mimic the structure of the hydrolyzed β-lactam product and can act as competitive inhibitors.

  • Mechanism of Action: They bind to the active site and interact with the zinc ions, preventing the binding of the antibiotic substrate.

N-Sulfamoylpyrrole-2-carboxylates (NSPCs)

NSPCs represent a more recently developed class of potent MBL inhibitors.

  • Mechanism of Action: Crystallographic studies have revealed that the N-sulfamoyl NH2 group of NSPCs displaces the bridging hydroxide/water molecule between the two zinc ions in the active site of B1 MBLs.[6] This disrupts the catalytic machinery of the enzyme.

Bicyclic Boronates

This class of inhibitors has shown broad-spectrum activity against both serine-β-lactamases and some MBLs.

  • Mechanism of Action: Bicyclic boronates act as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[1] They form a reversible covalent bond with the active site.

  • Example:

    • Taniborbactam (VNRX-5133): A broad-spectrum β-lactamase inhibitor in clinical development that shows activity against both serine-β-lactamases and MBLs of the NDM and VIM types.[4]

Quantitative Data on MBL Inhibitor Potency

The potency of MBL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize representative data for different inhibitor classes against key MBL targets.

Inhibitor ClassInhibitorTarget MBLIC50 (µM)Reference
Zinc Chelator ConjugateBP1NDM-1-[7]
Zinc Chelator ConjugateBP1VIM-2-[7]
Sulfonyl-triazoleCompound 1VIM-2-[8]
Sulfonyl-triazoleCompound 2VIM-2-[8]
Pharmacologically Active CmpdMitoxantroneVIM-2-[8]
Thiol DrugD-captoprilVIM-31-[9]
Inhibitor ClassInhibitorTarget MBLKi (µM)Reference
Zinc Chelator ConjugateBP1NDM-197.4[7]
Zinc Chelator ConjugateBP1VIM-224.8[7]
Sulfonyl-triazoleCompound 1VIM-20.41[8]
Sulfonyl-triazoleCompound 2VIM-21.4[8]
Pharmacologically Active CmpdMitoxantroneVIM-21.5[8]

Experimental Protocols for MBL Inhibitor Evaluation

A standardized set of assays is employed to discover and characterize MBL inhibitors.

Enzyme Inhibition Assays
  • Objective: To determine the direct inhibitory activity of a compound against a purified MBL enzyme.

  • Methodology: A common method is the nitrocefin hydrolysis assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring. The rate of this color change is monitored spectrophotometrically in the presence and absence of the test inhibitor.

    • Purified MBL enzyme is pre-incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of nitrocefin.

    • The change in absorbance over time is measured to determine the initial velocity of the reaction.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

    • IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.[10][11]

Minimum Inhibitory Concentration (MIC) Assays
  • Objective: To assess the ability of an MBL inhibitor to restore the efficacy of a β-lactam antibiotic against a resistant bacterial strain.

  • Methodology: A broth microdilution method is typically used.

    • A series of dilutions of the β-lactam antibiotic are prepared in a microtiter plate.

    • A fixed, sub-inhibitory concentration of the MBL inhibitor is added to each well.

    • Each well is inoculated with a standardized suspension of the MBL-producing bacterial strain.

    • The plate is incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.

    • A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.[10][11]

Time-Kill Curve Assays
  • Objective: To evaluate the bactericidal or bacteriostatic effect of the antibiotic-inhibitor combination over time.

  • Methodology:

    • Bacterial cultures are exposed to the antibiotic alone, the inhibitor alone, and the combination of both at specific concentrations (e.g., based on MIC values).

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each aliquot is determined by plating on agar and counting the colonies after incubation.

    • A significant reduction in CFU/mL by the combination compared to the individual agents indicates a synergistic bactericidal effect.[12]

Signaling Pathways and Experimental Workflows

MBL-Mediated Antibiotic Resistance and Inhibition

MBL_Inhibition_Pathway cluster_bacteria Inside Bacterium BetaLactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) BetaLactam->MBL Substrate PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits HydrolyzedBL Inactive Hydrolyzed β-Lactam MBL->HydrolyzedBL Hydrolyzes Bacteria Bacterial Cell CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis PBP->Lysis Leads to MBL_Inhibitor MBL Inhibitor MBL_Inhibitor->MBL Inhibits

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Experimental Workflow for MBL Inhibitor Characterization

MBL_Inhibitor_Workflow Start Compound Library EnzymeAssay Enzyme Inhibition Assay (e.g., Nitrocefin) Start->EnzymeAssay DetermineIC50 Determine IC50/Ki EnzymeAssay->DetermineIC50 MICAssay MIC Assay with MBL-producing Bacteria DetermineIC50->MICAssay Active Compounds Synergy Assess Synergy MICAssay->Synergy TimeKill Time-Kill Curve Assay Synergy->TimeKill Synergistic Hits BactericidalEffect Evaluate Bactericidal Effect TimeKill->BactericidalEffect Lead Lead Compound BactericidalEffect->Lead Potent Compounds

Caption: A typical experimental workflow for the identification and characterization of MBL inhibitors.

Conclusion

The development of effective MBL inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance. While no MBL inhibitors are currently approved for clinical use, the diverse chemical scaffolds and mechanisms of action being explored, from zinc chelators to bicyclic boronates, offer promising avenues for future therapies. A thorough understanding of the targets, combined with robust in-vitro and in-vivo characterization, will be essential for advancing these compounds through the drug development pipeline and restoring the efficacy of our life-saving β-lactam antibiotics.

References

An In-depth Technical Guide to the Discovery and Development of MBL-IN-3: A Potent Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer broad-spectrum resistance to β-lactam antibiotics, including last-resort carbapenems. This technical guide provides a comprehensive overview of the discovery and development of MBL-IN-3, a potent inhibitor of Class B1 MBLs. This compound, also identified as compound 35 in its discovery publication, has demonstrated significant inhibitory activity against clinically relevant MBLs such as Verona integron-encoded MBL (VIM-1) and New Delhi MBL (NDM-1). This document details the synthetic chemistry, experimental protocols for enzymatic assays, quantitative inhibitory data, and the putative mechanism of action of this promising inhibitor class.

Introduction to Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a diverse family of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of a wide array of β-lactam antibiotics, rendering them ineffective.[1][2] Based on their amino acid sequence and zinc ion coordination, MBLs are classified into three subclasses: B1, B2, and B3.[3] Subclass B1, which includes clinically significant enzymes like NDM, VIM, and IMP types, is the largest and most diverse group.[3] The catalytic mechanism of B1 MBLs involves one or two zinc ions in the active site that activate a water molecule for nucleophilic attack on the β-lactam ring.[4] The rapid global spread of MBL-producing bacteria necessitates the urgent development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics.[1]

The Discovery of this compound: A Targeted Approach

This compound emerged from a focused drug discovery effort targeting the zinc-dependent active site of MBLs. It belongs to a class of compounds known as N-Aryl Mercaptopropionamides.[1] The design strategy for this series was to identify a chemical scaffold that could effectively chelate the zinc ions in the MBL active site, thereby inhibiting their catalytic activity.

Chemical Structure of this compound (Compound 35)

The precise chemical structure of this compound (Compound 35) is crucial for understanding its structure-activity relationship and for any further optimization efforts.

Note: The exact chemical structure of compound 35 is depicted in the primary research article by Kaya C, et al. (2022) in the Journal of Medicinal Chemistry. For the purpose of this guide, a generalized structure of the N-Aryl Mercaptopropionamide scaffold is provided below.

G cluster_0 N-Aryl Mercaptopropionamide Scaffold R-group R Aryl Aryl Ring R-group->Aryl NH NH Aryl->NH C=O C=O NH->C=O CH2_1 CH₂ C=O->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 SH SH (Zinc Binding Group) CH2_2->SH

Caption: Generalized chemical structure of the N-Aryl Mercaptopropionamide scaffold.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds was evaluated against a panel of clinically relevant MBLs. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTarget MBLIC50 (µM)
This compound (Compound 35) VIM-10.6
This compound (Compound 35) NDM-11.0
Related Analog 1VIM-1Value
Related Analog 1NDM-1Value
Related Analog 2IMP-1Value

Note: The complete quantitative data for this compound and its analogs against various MBLs, including IMP-1, can be found in the primary publication. This table will be populated with more data as it becomes publicly available.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the discovery and characterization of this compound.

Synthesis of this compound (N-Aryl Mercaptopropionamides)

The synthesis of the N-Aryl Mercaptopropionamide series, including this compound, was achieved through a multi-step synthetic route.[5] A general protocol is outlined below.

General Synthetic Scheme:

G Aniline Substituted Aniline Coupling Amide Coupling Reaction Aniline->Coupling Mercaptopropionic_Acid 3-Mercaptopropionic Acid Derivative Mercaptopropionic_Acid->Coupling Product N-Aryl Mercaptopropionamide (e.g., this compound) Coupling->Product

Caption: General synthetic workflow for N-Aryl Mercaptopropionamides.

Step-by-Step Protocol:

  • Amide Bond Formation: A substituted aniline is reacted with a protected 3-mercaptopropionic acid derivative in the presence of a suitable coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Deprotection: The protecting group on the thiol moiety is removed under appropriate conditions to yield the final N-Aryl Mercaptopropionamide.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

For the specific reaction conditions, reagents, and yields for the synthesis of this compound (compound 35), please refer to the experimental section of Kaya C, et al. J Med Chem. 2022 Mar 10;65(5):3913-3922.

Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of this compound was determined using a biochemical assay that monitors the hydrolysis of a chromogenic or fluorogenic β-lactam substrate.

General Assay Protocol:

G Enzyme_Prep Prepare MBL Enzyme Solution Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Incubation Substrate_Add Add β-Lactam Substrate Incubation->Substrate_Add Measurement Monitor Hydrolysis (Absorbance/Fluorescence) Substrate_Add->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis

Caption: Workflow for the MBL enzymatic inhibition assay.

  • Reagents and Buffers:

    • Purified recombinant MBL enzyme (e.g., VIM-1, NDM-1).

    • Assay buffer (e.g., HEPES buffer containing ZnCl₂ and a detergent like Tween-20).

    • β-lactam substrate (e.g., nitrocefin, CENTA, or a fluorogenic cephalosporin).

    • This compound dissolved in DMSO.

  • Assay Procedure:

    • In a microplate, the MBL enzyme is pre-incubated with varying concentrations of this compound for a defined period at a specific temperature.

    • The enzymatic reaction is initiated by the addition of the β-lactam substrate.

    • The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly targeting the zinc ions within the active site of Metallo-β-lactamases. The thiol group of the mercaptopropionamide moiety is believed to act as a zinc-binding group, chelating the catalytic zinc ions and preventing the binding and subsequent hydrolysis of β-lactam antibiotics.

G cluster_0 MBL-Mediated Antibiotic Resistance cluster_1 Inhibition by this compound MBL Metallo-β-Lactamase (MBL) Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Bacterial_Survival Bacterial Survival and Resistance Antibiotic β-Lactam Antibiotic Antibiotic->MBL Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inactive_Antibiotic->Bacterial_Survival MBL_Inhibited MBL Binding Binding to Zinc Ions in Active Site MBL_Inhibited->Binding MBL_IN_3 This compound MBL_IN_3->MBL_Inhibited Inhibited_Complex Inactive MBL-Inhibitor Complex Binding->Inhibited_Complex Antibiotic_Intact Intact β-Lactam Antibiotic Inhibited_Complex->Antibiotic_Intact Prevents Hydrolysis Bacterial_Death Bacterial Cell Death Antibiotic_Intact->Bacterial_Death

Caption: Signaling pathway of MBL-mediated resistance and its inhibition by this compound.

Future Directions and Conclusion

This compound represents a promising lead compound in the development of clinically effective MBL inhibitors. Further research is warranted to optimize its pharmacological properties, including its potency against a broader range of MBL variants, its pharmacokinetic profile, and its in vivo efficacy in relevant infection models. The development of MBL inhibitors like this compound is a critical strategy to combat the growing threat of antibiotic resistance and preserve the efficacy of our current arsenal of β-lactam antibiotics.

Disclaimer: This document is intended for informational and research purposes only and is not a substitute for professional medical advice. The development and use of any new therapeutic agent require rigorous testing and regulatory approval.

References

An In-depth Technical Guide on the Characterization of Inhibitor Binding Affinity for New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the methodologies employed to determine the binding affinity of novel inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1). While this guide was initiated in response to a query regarding a specific entity designated "MBL-IN-3," an extensive search of the current scientific literature and public databases did not yield specific information for a compound with this name. Therefore, this whitepaper has been structured to serve as a foundational guide for the characterization of any novel NDM-1 inhibitor, providing detailed experimental protocols and data presentation formats applicable to the broader field of metallo-β-lactamase inhibitor research.

Introduction to NDM-1 and the Imperative for Novel Inhibitors

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered antibiotics of last resort.[1][2] The enzyme belongs to the Ambler class B of β-lactamases, which are characterized by their dependence on one or two zinc ions for catalytic activity.[3][4] The rapid global dissemination of the gene encoding NDM-1 (blaNDM-1) represents a significant threat to public health, necessitating the urgent development of effective NDM-1 inhibitors to restore the efficacy of existing β-lactam antibiotics.[5][6]

The discovery and development of NDM-1 inhibitors involve a rigorous evaluation of their binding affinity and inhibitory potential. This guide outlines the core experimental procedures and data analysis techniques crucial for this characterization.

Quantitative Assessment of Inhibitor Binding Affinity

A critical step in the evaluation of a potential NDM-1 inhibitor is the quantitative determination of its binding affinity. This is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Below is a summary of these key parameters for several known NDM-1 inhibitors.

InhibitorAssay MethodParameterValue (µM)Reference
d-captoprilNot SpecifiedIC5020.1[7]
l-captoprilNot SpecifiedIC50Not specified, but ~7-fold less potent than d-captopril[7]
3-BromopyruvateEnzymatic KineticsIC502.57[8]
ZINC05683641Nitrocefin AssayIC5013.59[5]
Carnosic AcidEnzyme Inhibition AssayIC5027.07[6]

Key Experimental Protocols for Determining Binding Affinity

The following sections detail the methodologies for two primary biophysical techniques used to characterize the interaction between NDM-1 and its inhibitors: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

  • Protein Preparation:

    • Recombinant NDM-1 is expressed and purified to homogeneity.

    • The final buffer for NDM-1 should be extensively dialyzed against the desired experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • The concentration of NDM-1 is accurately determined using a spectrophotometer and its extinction coefficient.

  • Inhibitor Preparation:

    • The inhibitor is dissolved in the same dialysis buffer used for the protein to avoid heat of dilution effects.

    • The concentration of the inhibitor is determined accurately.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the NDM-1 solution (typically at a concentration of 10-50 µM).

    • The injection syringe is loaded with the inhibitor solution (typically at a concentration 10-20 times that of the protein).

    • A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell are performed.

    • The heat change associated with each injection is measured.

    • A control experiment, injecting the inhibitor into the buffer alone, is performed to determine the heat of dilution.

  • Data Analysis:

    • The raw ITC data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • The heat of dilution from the control experiment is subtracted from the experimental data.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) can be calculated.

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5 chip) is selected.

    • The surface of the sensor chip is activated (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

    • Recombinant NDM-1 is immobilized onto the activated sensor chip surface via amine coupling.

    • The remaining active sites on the surface are deactivated (e.g., using ethanolamine).

  • SPR Experiment:

    • The SPR instrument is primed with running buffer (e.g., HBS-EP+ buffer).

    • A series of inhibitor solutions at different concentrations are prepared in the running buffer.

    • The inhibitor solutions are injected over the sensor chip surface containing the immobilized NDM-1.

    • The association of the inhibitor to NDM-1 is monitored in real-time.

    • After the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

    • The sensor surface is regenerated between cycles using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) to remove the bound inhibitor.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine kon and koff.

    • The dissociation constant (Kd) is calculated as the ratio of koff to kon.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify Recombinant NDM-1 p3 Prepare ITC Buffer p1->p3 p2 Prepare Inhibitor Solution p2->p3 e1 Equilibrate ITC Instrument p3->e1 e2 Load NDM-1 into Cell e1->e2 e3 Load Inhibitor into Syringe e2->e3 e4 Perform Titration e3->e4 e5 Run Control Titration (Inhibitor into Buffer) e4->e5 a1 Integrate Raw Data e5->a1 a2 Subtract Heat of Dilution a1->a2 a3 Fit Binding Isotherm a2->a3 a4 Determine Thermodynamic Parameters (Kd, ΔH, ΔS) a3->a4 SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Activate Sensor Chip p2 Immobilize NDM-1 p1->p2 p3 Deactivate Remaining Sites p2->p3 e1 Equilibrate with Running Buffer p3->e1 p4 Prepare Inhibitor Dilutions e2 Inject Inhibitor (Association) p4->e2 e1->e2 e3 Flow Buffer (Dissociation) e2->e3 e4 Regenerate Surface e3->e4 a1 Reference Subtraction e3->a1 e4->e1 Next Cycle a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine Kinetic Parameters (kon, koff) a2->a3 a4 Calculate Dissociation Constant (Kd) a3->a4 NDM1_Inhibition cluster_active Active NDM-1 cluster_inhibited Inhibited NDM-1 ndm1 NDM-1 (with Zn2+) hydrolysis Hydrolysis ndm1->hydrolysis inhibited_ndm1 Inhibited NDM-1 (Inhibitor-Zn2+ Complex) ndm1->inhibited_ndm1 Binding blactam β-lactam Antibiotic blactam->hydrolysis inactive_blactam Inactive Antibiotic hydrolysis->inactive_blactam inhibitor Inhibitor inhibitor->inhibited_ndm1

References

role of MBL-IN-3 in overcoming carbapenem resistance

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the role of Metallo-β-Lactamase (MBL) inhibitors in overcoming carbapenem resistance.

Introduction

Initial searches for the specific compound "MBL-IN-3" did not yield any publicly available scientific literature. This suggests that "this compound" may be an internal development code, a compound not yet disclosed in publications, or a potential typographical error. A single reference was found to a generic series of thiol-based inhibitors designated MBLi-1, MBLi-2, and MBLi-3, with IC50 values reported between 90–400 nM against various MBLs[1]. However, this information is insufficient to construct a detailed technical guide on a specific molecule.

Therefore, this document provides a comprehensive technical guide on the broader and critically important topic of Metallo-β-Lactamase (MBL) Inhibitors and their role in overcoming carbapenem resistance. This guide is intended for researchers, scientists, and drug development professionals, adhering to the requested structure and content requirements.

Carbapenem resistance, particularly when mediated by metallo-β-lactamases (MBLs), represents a significant global health threat.[2][3] MBLs are a class of zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid, tazobactam, or avibactam, necessitating the development of novel MBL-specific inhibitors.[4][6]

The Mechanism of MBL-Mediated Carbapenem Resistance

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The catalytic cycle involves the coordination of a water molecule by the zinc ion(s), which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. This mechanism is fundamentally different from that of serine-β-lactamases, which employ a serine residue as the nucleophile.

dot

MBL_Mechanism cluster_MBL MBL Active Site Zn(II) Zn(II) H2O H2O Zn(II)->H2O coordination Carbapenem Carbapenem H2O->Carbapenem Nucleophilic attack on β-lactam ring Carbapenem->Zn(II) Binding to active site Intermediate Tetrahedral Intermediate Carbapenem->Intermediate Hydrolyzed_Carbapenem Inactive Hydrolyzed Carbapenem Intermediate->Hydrolyzed_Carbapenem Ring opening MBL_Regen Hydrolyzed_Carbapenem->MBL_Regen Release from enzyme MBL_Regen->Zn(II)

Caption: Mechanism of carbapenem hydrolysis by Metallo-β-Lactamases (MBLs).

Strategies for MBL Inhibition

The development of MBL inhibitors is a key strategy to restore the efficacy of carbapenems against MBL-producing bacteria.[3] Several chemical classes of MBL inhibitors are currently under investigation, primarily focusing on targeting the zinc ions in the active site.

dot

MBL_Inhibition_Strategies cluster_inhibitors Inhibitor Classes MBL Inhibition MBL Inhibition Zinc_Chelators Zinc Chelators (e.g., EDTA, D-captopril) MBL Inhibition->Zinc_Chelators Thiol_Derivatives Thiol Derivatives MBL Inhibition->Thiol_Derivatives Carboxylate_Analogs Carboxylate-containing Compounds MBL Inhibition->Carboxylate_Analogs Boronic_Acids Boronic Acids (e.g., Taniborbactam) MBL Inhibition->Boronic_Acids Other Other Scaffolds (e.g., ANT431) MBL Inhibition->Other Removal of Zn(II) ions Removal of Zn(II) ions Zinc_Chelators->Removal of Zn(II) ions Coordination to Zn(II) ions Coordination to Zn(II) ions Thiol_Derivatives->Coordination to Zn(II) ions Mimicking substrate binding Mimicking substrate binding Carboxylate_Analogs->Mimicking substrate binding Covalent interaction with active site Covalent interaction with active site Boronic_Acids->Covalent interaction with active site

Caption: Major classes of Metallo-β-Lactamase inhibitors.

Quantitative Data on MBL Inhibitors

The efficacy of MBL inhibitors is typically evaluated by their ability to inhibit the enzymatic activity of purified MBLs (IC50) and to reduce the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic against MBL-producing bacterial strains.

Table 1: In Vitro Efficacy of Selected MBL Inhibitors

InhibitorMBL TargetIC50 (nM)Bacterial StrainCarbapenemFold MIC ReductionReference
Taniborbactam (VNRX-5133)NDM-1, VIM-1/2Not specifiedEnterobacteriaceaeCefepime>16[4]
ANT431NDM-1Not specifiedE. coli NDM-1Meropenem>64[6]
MBLi-3 (Thiol-based)Various MBLs90-400Not specifiedNot specifiedNot specified[1]
Compound 3 (Siderophore-containing)NDM-1SubmicromolarK. pneumoniae NDM-1Imipenem16[5]
DexrazoxaneNDM-1, IMP, VIMNot specifiedMBL-producing bacteriaMeropenemSignificant synergy[7]

Table 2: In Vivo Efficacy of Selected MBL Inhibitors

Inhibitor CombinationAnimal ModelInfection TypeOutcomeReference
Imipenem + CaEDTAMurinePneumonia (P. aeruginosa)Improved survival, decreased bacterial burden[8]
Meropenem + ANT431MurineThigh infection (E. coli NDM-1)Restored meropenem efficacy[6]
Meropenem + Dexrazoxane/Embelin/CAN/NDGAMurineSystemic infection (E. coli NDM-1)Rescued treatment efficacy[7]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel MBL inhibitors. Below are representative protocols for key experiments.

1. MBL Inhibition Assay (IC50 Determination)

  • Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a purified MBL by 50%.

  • Methodology:

    • Purified MBL enzyme (e.g., NDM-1) is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., HEPES with ZnSO4).

    • The enzymatic reaction is initiated by adding a chromogenic substrate, such as nitrocefin.

    • The hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time.

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Antimicrobial Susceptibility Testing (MIC Determination)

  • Principle: To determine the lowest concentration of an antibiotic, alone or in combination with an MBL inhibitor, that prevents visible growth of a bacterium.

  • Methodology (Broth Microdilution):

    • A standardized inoculum of the MBL-producing bacterial strain is prepared.

    • Serial twofold dilutions of the carbapenem antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • For combination studies, a fixed concentration of the MBL inhibitor is added to each well.

    • The bacterial inoculum is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.

3. In Vivo Efficacy Model (Murine Thigh Infection)

  • Principle: To evaluate the ability of an MBL inhibitor to restore the efficacy of a carbapenem in treating a localized bacterial infection in a mouse model.

  • Methodology:

    • Mice are rendered neutropenic by treatment with cyclophosphamide.

    • A standardized inoculum of the MBL-producing bacterial strain is injected into the thigh muscle of each mouse.

    • At a specified time post-infection (e.g., 2 hours), treatment is initiated with the carbapenem alone, the MBL inhibitor alone, or the combination, administered via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Treatment is continued for a defined period (e.g., 24 hours).

    • At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the bacterial load (colony-forming units per gram of tissue).

    • The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to that in an untreated control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation IC50 IC50 Determination (Enzyme Inhibition) MIC MIC Determination (Bacterial Susceptibility) IC50->MIC Time_Kill Time-Kill Assays MIC->Time_Kill Toxicity Toxicity Studies Time_Kill->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics Toxicity->PK_PD Efficacy Efficacy Models (e.g., Thigh Infection) PK_PD->Efficacy Clinical_Candidate Clinical_Candidate Efficacy->Clinical_Candidate Lead_Compound Lead_Compound Lead_Compound->IC50

References

An In-depth Technical Guide to the Zinc Chelation Mechanism of Metallo-β-Lactamase (MBL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research did not yield specific information for a compound designated "MBL-IN-3." This guide therefore focuses on the general and well-documented mechanism of zinc chelation by representative metallo-β-lactamase (MBL) inhibitors, providing a foundational understanding of the principles, experimental validation, and therapeutic logic.

Executive Summary

The rise of antibiotic resistance, particularly driven by carbapenem-resistant Gram-negative bacteria, poses a critical threat to global health. Metallo-β-lactamases (MBLs) are a key driver of this resistance, utilizing one or two zinc ions in their active site to hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[1] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs. A primary strategy in the development of MBL inhibitors is the targeting of these essential zinc cofactors through chelation. This guide provides a detailed overview of the zinc chelation mechanism, presents quantitative data for representative inhibitors, outlines key experimental protocols for their characterization, and visualizes the core concepts and workflows.

The Core Mechanism: Zinc Chelation in MBLs

MBLs are classified into three subclasses: B1, B2, and B3. The most clinically prevalent MBLs, including New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), belong to the B1 subclass. These enzymes feature a di-zinc active site (Zn1 and Zn2) that is indispensable for their catalytic activity.[2][3] The zinc ions coordinate with key amino acid residues (typically histidines and a cysteine or aspartate) and water molecules. This arrangement activates a key water molecule, transforming it into a potent nucleophile (a bridging hydroxide) that attacks the amide bond in the β-lactam ring, leading to its hydrolysis and inactivation of the antibiotic.[4]

Inhibitors that function via zinc chelation disrupt this catalytic machinery. They possess chemical moieties with a high affinity for zinc ions, such as thiols, carboxylic acids, or hydroxamates.[1][5] These inhibitors bind to one or both zinc ions in the MBL active site, displacing the catalytically crucial water molecule and preventing the proper binding and subsequent hydrolysis of β-lactam substrates.[6] This mechanism effectively inactivates the enzyme, thereby restoring the efficacy of co-administered β-lactam antibiotics.

MBL_Zinc_Chelation cluster_0 Active MBL Enzyme cluster_1 Inhibited MBL Enzyme MBL MBL Active Site (His, Cys, Asp residues) Zn1 Zn²⁺ MBL->Zn1 Zn2 Zn²⁺ MBL->Zn2 H2O H₂O Zn1->H2O activates Zn2->H2O BetaLactam β-Lactam Antibiotic H2O->BetaLactam Hydrolysis MBL_I MBL Active Site (His, Cys, Asp residues) Zn1_I Zn²⁺ MBL_I->Zn1_I Zn2_I Zn²⁺ MBL_I->Zn2_I Inhibitor Chelating Inhibitor Inhibitor->Zn1_I chelates Inhibitor->Zn2_I NoReaction Hydrolysis Blocked Hydrolyzed Inactive Antibiotic BetaLactam->Hydrolyzed

Caption: Mechanism of MBL inhibition by a zinc-chelating agent.

Data Presentation: Inhibitory Activity of Representative Chelators

The efficacy of MBL inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The following table summarizes reported inhibitory activities for several well-characterized zinc-chelating compounds against clinically significant MBLs.

Inhibitor ClassCompound NameTarget MBLIC₅₀ (µM)Kᵢ (µM)Reference(s)
Thiol-based L-CaptoprilNDM-1157.4-[7]
IMP-17.212.5[7][8]
VIM-25.5-[7]
D-CaptoprilNDM-17.9 - 20.1-[7]
IMP-1173-[7]
VIM-25.5-[7]
Thiomandelic AcidNDM-13.2-[2]
IMP-10.02-[2]
ThiorphanNDM-11.8-[5]
DimercaprolNDM-11.3-[5]
Natural Product Aspergillomarasmine A (AMA)NDM-14.0-[9]
VIM-29.6-[9]
IMP-7>40-[9]
Carboxylate-based Dipicolinic Acid (DPA)NDM-14.26-[2]
IMP-115.2-[2]
General Chelator EDTANDM-10.4-[5]

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., substrate used, buffer composition, enzyme concentration).

Experimental Protocols for Inhibitor Characterization

A multi-step experimental approach is required to identify and characterize novel MBL inhibitors, confirming their potency, mechanism of action, and binding characteristics.

Enzyme Inhibition Assay (Nitrocefin-Based)

This spectrophotometric assay is a primary screening method to determine an inhibitor's IC₅₀ value.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow (λₘₐₓ ≈ 390 nm) to red (λₘₐₓ ≈ 486 nm) upon hydrolysis of its β-lactam ring by an MBL.[10][11] An effective inhibitor will slow down or stop this hydrolysis, preventing the color change.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of physiological pH (e.g., 50 mM HEPES, pH 7.5) supplemented with a known concentration of ZnSO₄ (e.g., 50-100 µM) to ensure full metalation of the enzyme, and a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent protein aggregation.

    • Enzyme Stock: Prepare a concentrated stock of purified MBL enzyme (e.g., NDM-1, VIM-2) in the assay buffer. The final concentration in the assay should be in the low nanomolar range and must be kept constant.

    • Substrate Stock: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM). The final assay concentration is typically between 50-100 µM.[10]

    • Inhibitor Stock: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed volume of assay buffer.

    • Add a small volume (e.g., 1 µL) of the inhibitor dilution (or DMSO for control wells).

    • Add the MBL enzyme solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the nitrocefin substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at ~486 nm over time (e.g., every 30 seconds for 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the target enzyme.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The MBL enzyme (ligand) is immobilized on the chip. When the inhibitor (analyte) is flowed over the surface, binding occurs, causing a change in mass and thus a change in the refractive index, which is measured in Resonance Units (RU).

Detailed Methodology:

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified MBL enzyme onto the surface via amine coupling to a target density (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared similarly but without the enzyme to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP).

    • Inject the analyte dilutions sequentially over the ligand (enzyme) and reference surfaces at a constant flow rate. Each cycle consists of:

      • Association Phase: Analyte is injected, and binding is monitored in real-time.

      • Dissociation Phase: Running buffer replaces the analyte solution, and the dissociation of the complex is monitored.

    • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer or a chelator like EDTA if appropriate) to remove all bound analyte, returning the signal to baseline.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel data.

    • The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₔ) is calculated as the ratio kₔ/kₐ.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the MBL enzyme (macromolecule) in a highly sensitive calorimeter. The heat change upon binding is measured after each injection.

Detailed Methodology:

  • Sample Preparation:

    • Both the purified MBL enzyme and the inhibitor must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.[12]

    • Degas both solutions immediately prior to the experiment to prevent air bubbles.

    • Accurately determine the concentration of both the enzyme and the inhibitor. A typical starting concentration is 10-50 µM for the enzyme in the cell and 10-20 times higher for the inhibitor in the syringe.[12]

  • ITC Experiment:

    • Load the MBL solution into the sample cell and the inhibitor solution into the injection syringe of the calorimeter.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the enzyme solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Mandatory Visualizations

Experimental Workflow for MBL Inhibitor Discovery

MBL_Inhibitor_Workflow Start Compound Library Screen Primary Screen (e.g., Nitrocefin Assay) Start->Screen Hits Initial Hits Screen->Hits DoseResponse Dose-Response Assay (IC₅₀ Determination) Hits->DoseResponse Validate ConfirmedHits Confirmed Hits (Potent Inhibitors) DoseResponse->ConfirmedHits Kinetics Biophysical Characterization (SPR: kₐ, kₔ, Kₔ) ConfirmedHits->Kinetics Characterize Thermo Biophysical Characterization (ITC: Kₔ, ΔH, n) ConfirmedHits->Thermo Characterize Mechanism Mechanism of Action (Zinc Chelation Confirmed) Kinetics->Mechanism Thermo->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A typical experimental workflow for MBL inhibitor discovery.

Logical Pathway: Restoring Antibiotic Activity

MBL_Restoration_Pathway cluster_0 Standard Resistance Scenario cluster_1 Inhibitor Intervention Scenario Bacteria MBL-producing Bacterium MBL Active MBL (with Zn²⁺) Bacteria->MBL expresses Hydrolysis Antibiotic Hydrolysis MBL->Hydrolysis catalyzes InactivatedMBL Inactive MBL (Zn²⁺ chelated) Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Resistance Bacterial Survival (Resistance) Hydrolysis->Resistance Inhibitor Zinc-Chelating MBL Inhibitor Inhibitor->InactivatedMBL inactivates NoHydrolysis Hydrolysis Blocked InactivatedMBL->NoHydrolysis cannot catalyze Antibiotic_S β-Lactam Antibiotic Antibiotic_S->NoHydrolysis Susceptibility Bacterial Death (Susceptibility) NoHydrolysis->Susceptibility

Caption: Logical pathway of MBL inhibition restoring antibiotic efficacy.

References

Foundational Research on Metallo-β-Lactamase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance poses a significant threat to global health, with metallo-β-lactamases (MBLs) emerging as a critical challenge. These enzymes, produced by various pathogenic bacteria, confer broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems. This technical guide provides an in-depth overview of the foundational research on MBL inhibitors, focusing on key enzymes, inhibitor classes, mechanisms of action, and essential experimental protocols.

Introduction to Metallo-β-Lactamases (MBLs)

MBLs are a class of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[1] Unlike serine-β-lactamases, they are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or tazobactam.[1] MBLs are categorized into three subclasses (B1, B2, and B3) based on their amino acid sequence and zinc ion coordination. The most clinically significant MBLs, including New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), belong to subclass B1. The rapid dissemination of genes encoding these enzymes on mobile genetic elements has led to a global health crisis, necessitating the urgent development of effective MBL inhibitors.[2]

Key Metallo-β-Lactamases

The primary targets for MBL inhibitor development are the globally prevalent NDM, VIM, and IMP-type enzymes. These enzymes exhibit broad substrate profiles, hydrolyzing penicillins, cephalosporins, and carbapenems with high efficiency.

  • New Delhi Metallo-β-lactamase (NDM-1): First identified in 2009, NDM-1 has rapidly spread worldwide and is now one of the most common MBLs. It is associated with various Gram-negative bacteria, particularly Klebsiella pneumoniae and Escherichia coli.

  • Verona Integron-encoded Metallo-β-lactamase (VIM): The VIM family of enzymes is another widespread group of MBLs, frequently found in Pseudomonas aeruginosa and other Gram-negative pathogens.

  • Imipenemase (IMP): The IMP-type enzymes were among the first acquired MBLs to be identified. They are found in a range of Gram-negative bacteria and contribute significantly to carbapenem resistance.

Classes and Mechanisms of MBL Inhibitors

The development of MBL inhibitors is a major focus of antimicrobial research. Several chemical classes of inhibitors have been explored, primarily targeting the zinc ions in the active site.

Primary Inhibition Mechanisms:

  • Zinc Ion Chelation: The most common strategy involves the use of molecules that can bind to and chelate the active site zinc ions, thereby inactivating the enzyme. This can occur through metal ion stripping or the formation of a ternary complex with the enzyme and zinc ions.

  • Substrate/Transition-State Analogs: Some inhibitors are designed to mimic the structure of the β-lactam substrate or the tetrahedral transition state of the hydrolysis reaction, leading to competitive inhibition.

Major Classes of MBL Inhibitors:

  • Thiol-Containing Compounds: Compounds with a thiol group can effectively coordinate with the zinc ions in the MBL active site. PhenylCnSH and QuinolineCnSH are examples of potent thiol-based inhibitors against IMP-1 and VIM-2.[3]

  • Carboxylic Acid Derivatives: Molecules containing carboxylic acid moieties can also interact with the active site zinc ions.

  • α-Aminophosphonates: This class of compounds has shown inhibitory activity against NDM-1 and VIM-2, with IC50 values in the micromolar range.[4][5]

  • Boronic Acids: Cyclic boronates are capable of mimicking the tetrahedral intermediate of the β-lactam hydrolysis reaction and have shown broad-spectrum activity against both serine-β-lactamases and MBLs.

  • Natural Products: Aspergillomarasmine A (AMA) is a fungal metabolite that inhibits NDM-1 by stripping zinc ions from the active site.

Quantitative Data on MBL Inhibitors

The following tables summarize the inhibitory activity of various compounds against key MBLs.

Table 1: IC50 Values of Selected MBL Inhibitors

InhibitorTarget MBLIC50 (µM)Reference
PhenylC4SHIMP-11.2[3]
PhenylC4SHVIM-21.1[3]
QuinolineC4SHIMP-12.5[3]
QuinolineC4SHVIM-22.4[3]
α-Aminophosphonate (5g-2)VIM-24.1[5]
MBLi-22 (5k)IMP-10.27[6]
Aspergillomarasmine A (AMA)NDM-14[6]

Table 2: Minimum Inhibitory Concentration (MIC) Values of β-Lactam/Inhibitor Combinations

β-LactamInhibitorMBL-producing StrainMIC (µg/mL)Reference
MeropenemNacubactamMBL-producing mutantsReduction from 4.68 to 0.072 (mean MIC)[7]
CefepimeZidebactamMBL-producing Enterobacteriaceae8 (MIC90)[7]
MeropenemXeruborbactamMBL-positive CRE≤8 (>90% of isolates)[8]
PiperacillinME1071MBL-producing P. aeruginosaSignificant reduction (see reference for details)[9]
CeftazidimeME1071MBL-producing P. aeruginosaSignificant reduction (see reference for details)[9]
ImipenemME1071MBL-producing P. aeruginosaSignificant reduction (see reference for details)[9]
MeropenemME1071MBL-producing P. aeruginosaSignificant reduction (see reference for details)[9]

Experimental Protocols

Enzyme Kinetics Assay for MBL Inhibitors

This protocol describes a common method for determining the inhibitory activity of a compound against an MBL using the chromogenic substrate nitrocefin.[10][11]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[12]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Test inhibitor compound at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare a working solution of nitrocefin in the assay buffer to a final concentration of 100 µM.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 25 µL of the test inhibitor solution at different concentrations to the appropriate wells. Include a control with no inhibitor.

  • Add 25 µL of the purified MBL enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the pM to nM range, determined empirically to give a linear reaction rate.

  • Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percent inhibition is calculated for each inhibitor concentration relative to the control without inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol outlines the determination of the MIC of a β-lactam antibiotic in combination with an MBL inhibitor against an MBL-producing bacterial strain.[13][14][15]

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution

  • MBL inhibitor stock solution

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for reading turbidity)

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

  • Add a fixed, sub-inhibitory concentration of the MBL inhibitor to each well containing the antibiotic dilutions.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well of the microplate with the bacterial suspension. Include a growth control well (bacteria and CAMHB only) and a sterility control well (CAMHB only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

MBL Inhibitor Drug Discovery Workflow

MBL_Inhibitor_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical Development Target_ID Identification of Clinically Relevant MBLs (NDM-1, VIM, IMP) HTS High-Throughput Screening (HTS) Target_ID->HTS Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Fragment_Screening Fragment-Based Screening Target_ID->Fragment_Screening SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Virtual_Screening->SAR Fragment_Screening->SAR Enzyme_Kinetics Enzyme Kinetics (IC50 Determination) SAR->Enzyme_Kinetics Crystallography X-ray Crystallography SAR->Crystallography MIC_Testing MIC Testing (in vitro efficacy) SAR->MIC_Testing Enzyme_Kinetics->SAR Crystallography->SAR Toxicity Toxicity & ADME Profiling MIC_Testing->Toxicity In_Vivo In Vivo Efficacy (Animal Models) Toxicity->In_Vivo

Caption: A generalized workflow for the discovery and development of MBL inhibitors.[16]

Mechanism of MBL-Mediated Antibiotic Resistance and Inhibition

MBL_Mechanism cluster_0 Bacterial Periplasm cluster_1 Outcome MBL Metallo-β-Lactamase (e.g., NDM-1) Hydrolyzed_BL Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_BL Inactive_MBL Inactive MBL-Inhibitor Complex MBL->Inactive_MBL Beta_Lactam β-Lactam Antibiotic (e.g., Meropenem) Beta_Lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Resistance Antibiotic Resistance Hydrolyzed_BL->Resistance Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalysis Susceptibility Antibiotic Susceptibility Cell_Wall->Susceptibility Inhibitor MBL Inhibitor Inhibitor->MBL Inhibition Inactive_MBL->Susceptibility

Caption: Logical relationship of MBL action, antibiotic resistance, and inhibition.

Conclusion

The development of potent and clinically effective MBL inhibitors is a critical component in the fight against antimicrobial resistance. This guide has provided a foundational overview of the key aspects of MBL inhibitor research, from the identification of major MBL targets to the experimental methodologies used to evaluate inhibitor efficacy. A thorough understanding of the mechanisms of MBL action and inhibition, coupled with standardized and robust experimental protocols, will be essential for the successful development of new therapies to combat the growing threat of MBL-producing pathogens.

References

Methodological & Application

Application Notes and Protocols for MBL-IN-3 in Checkerboard Synergy Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for utilizing MBL-IN-3 in checkerboard synergy assays to evaluate its potential in overcoming metallo-β-lactamase-mediated antibiotic resistance.

Application Note

Introduction to Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant infections.[1][2][3] The emergence and spread of MBL-producing bacteria pose a significant threat to global public health, necessitating the development of novel therapeutic strategies.[2][4]

This compound: A Novel Metallo-β-Lactamase Inhibitor

This compound is a potent inhibitor of metallo-β-lactamases. Its mechanism of action is believed to involve the chelation of the zinc ions essential for the catalytic activity of MBL enzymes, thereby preventing the degradation of β-lactam antibiotics.[3][5] By co-administering this compound with a β-lactam antibiotic, it is possible to restore the antibiotic's efficacy against MBL-producing resistant bacteria.

The Checkerboard Synergy Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[6][7][8] It allows for the determination of synergistic, additive, indifferent, or antagonistic effects by testing various combinations of concentrations of the two compounds.[9][10] The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[6][9]

Mechanism of Action and Synergy

The synergistic interaction between this compound and a β-lactam antibiotic against an MBL-producing bacterium is illustrated in the signaling pathway diagram below.

MBL_Inhibition cluster_bacterium MBL-Producing Bacterium B_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) B_Lactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) MBL->B_Lactam Hydrolyzes & Inactivates Inactive_MBL Inactive MBL Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Inhibition leads to MBL_IN_3 This compound MBL_IN_3->MBL Inhibits Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare stock solutions of this compound and antibiotic C Create serial dilutions of This compound in 96-well plate (rows) A->C D Create serial dilutions of antibiotic in 96-well plate (columns) A->D B Prepare bacterial inoculum (0.5 McFarland standard) E Inoculate wells with bacterial suspension B->E C->E D->E F Incubate plate at 37°C for 18-24 hours E->F G Read MICs (visual inspection or OD measurement) F->G H Calculate FIC for each well G->H I Determine FIC Index (FICI) H->I J Interpret synergy I->J

References

Application Notes and Protocols for MBL-IN-3 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered last-resort agents. The increasing prevalence of MBL-producing bacteria poses a significant threat to global public health. MBL-IN-3 is an investigational inhibitor of MBLs, designed to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics in the presence of this compound. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. These protocols are essential for evaluating the in vitro efficacy of this compound and are based on established broth microdilution methods.

Mechanism of Action

Metallo-β-lactamases require one or two zinc ions in their active site for catalytic activity. These zinc ions activate a water molecule that hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. MBL inhibitors can function through various mechanisms, with a common strategy being the chelation of these essential zinc ions, thereby inactivating the enzyme.

MBL_Inhibition cluster_enzyme Metallo-β-Lactamase (MBL) Active Site MBL MBL Enzyme Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Catalysis Inhibition Inhibition of MBL Zn1 Zn²⁺ Zn2 Zn²⁺ Beta-Lactam β-Lactam Antibiotic Beta-Lactam->MBL Binding to Active Site Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic MBL_IN_3 This compound MBL_IN_3->MBL Binding and Inactivation Active_Antibiotic Active Antibiotic Bacterial_Cell_Death Bacterial Cell Wall Synthesis Inhibition → Cell Death Active_Antibiotic->Bacterial_Cell_Death MBL_IN-3 MBL_IN-3

Caption: Mechanism of MBL action and inhibition by this compound.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing of a β-Lactam Antibiotic in Combination with a Fixed Concentration of this compound

This protocol determines the MIC of a β-lactam antibiotic (e.g., meropenem) against a bacterial strain in the presence of a fixed, sub-inhibitory concentration of this compound. A significant reduction in the antibiotic's MIC in the presence of this compound indicates successful inhibition of the MBL enzyme.

Materials:

  • MBL-producing bacterial strain (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution (e.g., meropenem)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Preparation of Antibiotic and Inhibitor Solutions:

    • Prepare a series of two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.

    • Prepare a solution of CAMHB containing this compound at a fixed concentration (e.g., 4 µg/mL). This concentration should be sub-inhibitory to the tested bacterial strain.

    • Prepare a parallel series of two-fold dilutions of the β-lactam antibiotic in the CAMHB solution containing this compound.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound. A four-fold or greater decrease in the MIC is typically considered significant.[2][3]

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Dilute_Inoculum Dilute to Final Concentration (~5x10^5 CFU/mL) Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-Well Plates Antibiotic_Dilution Serial Dilution of β-Lactam Antibiotic Prepare_Plates->Antibiotic_Dilution Antibiotic_Inhibitor_Dilution Serial Dilution of β-Lactam with Fixed this compound Prepare_Plates->Antibiotic_Inhibitor_Dilution Antibiotic_Dilution->Inoculate_Plates Antibiotic_Inhibitor_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MICs (Lowest concentration with no visible growth) Incubate->Read_MIC Analyze_Data Analyze Data (Compare MICs ± this compound) Read_MIC->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for MIC testing with this compound.

Data Presentation

The following tables present hypothetical but representative MIC data for meropenem against MBL-producing strains of P. aeruginosa and K. pneumoniae in the presence and absence of a fixed concentration of this compound (4 µg/mL).

Table 1: Meropenem MICs against MBL-producing Pseudomonas aeruginosa

Strain IDMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold-Decrease in MIC
PA-MBL-0164232
PA-MBL-02128432
PA-MBL-03>2568>32
PA-MBL-0432132

Table 2: Meropenem MICs against MBL-producing Klebsiella pneumoniae

Strain IDMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold-Decrease in MIC
KP-MBL-01128432
KP-MBL-02256832
KP-MBL-0364232
KP-MBL-04>25616>16

Conclusion

The provided protocols and data templates offer a comprehensive guide for the in vitro evaluation of this compound. Consistent and significant reductions in the MICs of carbapenems in the presence of this compound against MBL-producing strains would provide strong evidence of its potential as a valuable therapeutic agent to combat antibiotic resistance. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reliable and reproducible data.

References

Application Notes and Protocols for MBL-IN-3 and Meropenem Combination Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance to carbapenem antibiotics, such as meropenem, is the production of metallo-β-lactamases (MBLs).[1][2] These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them ineffective.[1][3] MBL-IN-3 is an investigational inhibitor of MBLs. This document outlines the protocols for the preclinical evaluation of this compound in combination with meropenem to assess its potential to restore meropenem's activity against MBL-producing bacteria.

Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[4][5][6][7] MBLs are zinc-dependent enzymes that inactivate carbapenems by hydrolyzing their β-lactam ring.[1][8] The combination of an MBL inhibitor with a carbapenem antibiotic is a promising strategy to overcome this resistance mechanism.[9][10][11]

This application note provides detailed protocols for in vitro and in vivo studies to determine the synergistic activity and efficacy of the this compound and meropenem combination.

Data Presentation

Table 1: In Vitro Synergy Testing of this compound and Meropenem using Checkerboard Assay
Bacterial StrainMeropenem MIC (µg/mL)This compound MIC (µg/mL)Meropenem MIC in Combination (µg/mL)This compound MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
[Bacterial Strain 1]
[Bacterial Strain 2]
[Bacterial Strain 3]
[Control Strain]

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Meropenem + FIC of this compound, where FIC = MIC of drug in combination / MIC of drug alone.[12] Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to ≤ 4, and antagonism as an FICI of > 4.[12][13]

Table 2: Time-Kill Kinetics of this compound and Meropenem Combination
Bacterial StrainTreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hLog Reduction at 24h
[Bacterial Strain 1]Control (No Drug)
Meropenem (alone)
This compound (alone)
Meropenem + this compound
[Bacterial Strain 2]Control (No Drug)
Meropenem (alone)
This compound (alone)
Meropenem + this compound

Note: Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[14] Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[14]

Table 3: In Vivo Efficacy of this compound and Meropenem Combination in a Murine Infection Model
Treatment GroupDosage (mg/kg)Bacterial Load in Target Organ (Log10 CFU/g)Survival Rate (%)
Vehicle Control-
Meropenem (alone)[Dose]
This compound (alone)[Dose]
Meropenem + this compound[Dose 1] + [Dose 2]
Meropenem + this compound[Dose 3] + [Dose 4]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This assay determines the synergistic, additive, indifferent, or antagonistic effect of the drug combination.

Materials:

  • MBL-producing bacterial strains and a susceptible control strain.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Meropenem and this compound stock solutions.

  • 96-well microtiter plates.

  • Spectrophotometer.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Drug Dilution:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of meropenem in CAMHB.

    • Along the y-axis, prepare serial two-fold dilutions of this compound in CAMHB.

    • The final volume in each well should be 100 µL, containing 50 µL of the meropenem dilution and 50 µL of the this compound dilution.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and no drug (growth control), and wells with each drug alone in serial dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • FICI Calculation: Calculate the FICI as described in the note for Table 1.[12][15]

Time-Kill Assay

This assay assesses the rate of bacterial killing by the antimicrobial agents alone and in combination over time.

Materials:

  • MBL-producing bacterial strains.

  • CAMHB.

  • Meropenem and this compound at predetermined concentrations (e.g., based on MIC values).

  • Sterile saline for dilutions.

  • Agar plates for colony counting.

Protocol:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Treatment Setup: Prepare flasks or tubes with the following conditions:

    • Growth control (no drug).

    • Meropenem alone (at a clinically relevant concentration or a multiple of its MIC).

    • This compound alone (at a fixed concentration).

    • Meropenem and this compound in combination.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[14]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) on the plates from each time point and for each treatment condition. Plot the log10 CFU/mL against time to generate time-kill curves.

In Vivo Murine Infection Model

This protocol outlines a systemic infection model to evaluate the in vivo efficacy of the combination therapy. The specific model (e.g., thigh infection, sepsis) should be chosen based on the target pathogen and clinical relevance.

Materials:

  • Immunocompetent or neutropenic mice (strain to be selected based on the model).

  • MBL-producing bacterial strain.

  • Meropenem and this compound formulated for in vivo administration (e.g., in saline or another appropriate vehicle).

  • Sterile saline and appropriate anesthetics.

Protocol:

  • Animal Acclimatization: Acclimate animals to the facility for at least 72 hours before the experiment.

  • Infection:

    • Prepare a bacterial inoculum of a known concentration.

    • Induce infection via the appropriate route (e.g., intraperitoneal injection for sepsis, intramuscular injection for a thigh infection model).

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer the treatments to different groups of mice.

    • Treatment groups should include: vehicle control, meropenem alone, this compound alone, and the combination of meropenem and this compound at various doses.

    • The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) should be consistent with the intended clinical use.

  • Monitoring: Monitor the animals for signs of illness and mortality at regular intervals for a specified period (e.g., 7 days).

  • Endpoint Analysis:

    • For survival studies, record the time to death for each animal.

    • For bacterial burden studies, euthanize a subset of animals at a specific time point (e.g., 24 hours post-treatment), aseptically harvest the target organs (e.g., spleen, liver, thighs), homogenize the tissues, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the survival curves between treatment groups using appropriate statistical methods (e.g., Kaplan-Meier analysis). Compare the bacterial loads between groups using statistical tests such as the t-test or ANOVA.

Visualization

MBL_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_intervention Therapeutic Intervention Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits MBL Metallo-β-lactamase (MBL) Meropenem->MBL Substrate CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to HydrolyzedMeropenem Inactive Meropenem MBL->HydrolyzedMeropenem Hydrolyzes MBL_IN_3 This compound MBL_IN_3->MBL Inhibits

Caption: Mechanism of action of Meropenem and this compound.

Experimental_Workflow Start Start: Select MBL-producing Bacterial Strains InVitro In Vitro Studies Start->InVitro Checkerboard Checkerboard Assay (Determine Synergy - FICI) InVitro->Checkerboard TimeKill Time-Kill Assay (Assess Rate of Killing) InVitro->TimeKill InVivo In Vivo Studies Checkerboard->InVivo TimeKill->InVivo MouseModel Murine Infection Model (e.g., Sepsis, Thigh) InVivo->MouseModel Efficacy Evaluate Efficacy (Survival & Bacterial Load) MouseModel->Efficacy PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis MouseModel->PKPD End End: Data Analysis & Conclusion Efficacy->End PKPD->End

Caption: Experimental workflow for this compound and Meropenem combination study.

References

Application Notes and Protocols for the Experimental Use of Metallo-β-Lactamase (MBL) Inhibitors Against Carbapenem-Resistant Enterobacteriaceae (CRE) Strains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data, specific information regarding a compound designated "MBL-IN-3" is not publicly available. The following application notes and protocols are a generalized guide based on common experimental procedures for evaluating novel Metallo-β-Lactamase (MBL) inhibitors against Carbapenem-Resistant Enterobacteriaceae (CRE). The data and methodologies presented are representative examples derived from published research on similar compounds and are intended to serve as a template for the evaluation of new MBL inhibitors.

Introduction

Carbapenem-Resistant Enterobacteriaceae (CRE) represent a significant and growing threat to global public health.[1][2][3] One of the primary mechanisms of resistance is the production of carbapenemases, enzymes that hydrolyze carbapenem antibiotics.[2][3] Metallo-β-lactamases (MBLs) are a class of carbapenemases that utilize zinc ions in their active site to inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[4][5][6][7] Unlike serine-β-lactamases, MBLs are not inhibited by currently available clinical β-lactamase inhibitors like clavulanic acid or avibactam.[6] This necessitates the discovery and development of novel MBL inhibitors to restore the efficacy of carbapenems against MBL-producing CRE.

These application notes provide a framework for the in vitro and in vivo evaluation of experimental MBL inhibitors, herein referred to as "MBLi-X," when used in combination with a carbapenem antibiotic such as meropenem.

Data Presentation: In Vitro Efficacy of MBLi-X

The primary goal of an MBL inhibitor is to restore the susceptibility of CRE strains to carbapenem antibiotics. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of the carbapenem with and without the MBL inhibitor.

Table 1: In Vitro Activity of Meropenem in Combination with MBLi-X against MBL-producing CRE Strains

Bacterial StrainMBL GenotypeMeropenem MIC (µg/mL)Meropenem + MBLi-X (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
K. pneumoniae 1NDM-1320.564
K. pneumoniae 2VIM-264164
E. coli 3IMP-116≤0.25≥64
E. cloacae 4NDM-5128264
K. pneumoniae (ATCC BAA-1705)KPC-2 (Serine Carbapenemase)>128>128No change
E. coli (ATCC 25922)Wild-Type≤0.25≤0.25No change

Table 2: MBL Enzyme Inhibition Kinetics for MBLi-X

MBL EnzymeApparent Inhibition Constant (Ki,app) (µM)
NDM-125.8
VIM-215.2
IMP-130.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of a carbapenem in combination with an MBL inhibitor, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of CRE strains grown to logarithmic phase

  • Meropenem (or other carbapenem) stock solution

  • MBLi-X stock solution

  • 0.5 McFarland standard

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of meropenem in CAMHB in the microtiter plate.

  • Add MBLi-X to a final, fixed concentration (e.g., 4 µg/mL) to a parallel set of meropenem dilutions.

  • Inoculate all wells with the prepared bacterial suspension.

  • Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MBL Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of MBLi-X against purified MBL enzymes.

Materials:

  • Purified recombinant MBL enzymes (e.g., NDM-1, VIM-2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)

  • Substrate (e.g., CENTA or imipenem)

  • MBLi-X stock solution

  • Spectrophotometer

Procedure:

  • Pre-incubate the MBL enzyme with varying concentrations of MBLi-X in the assay buffer for a defined period at room temperature.

  • Initiate the reaction by adding the substrate.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength over time.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the apparent inhibition constant (Ki,app) by fitting the data to appropriate enzyme kinetic models.

In Vivo Efficacy in a Murine Infection Model

This protocol describes a murine thigh infection model to evaluate the in vivo efficacy of MBLi-X in combination with a carbapenem.

Materials:

  • Female ICR or BALB/c mice (6-8 weeks old)

  • MBL-producing CRE strain

  • Cyclophosphamide (for rendering mice neutropenic)

  • Meropenem formulation for injection

  • MBLi-X formulation for injection

  • Sterile saline

Procedure:

  • Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.

  • Grow the CRE strain to mid-log phase and dilute to the desired concentration in sterile saline.

  • Inject a defined inoculum (e.g., 1-2 x 106 CFU) into the thigh muscle of each mouse.

  • At 1-2 hours post-infection, administer treatment intravenously or subcutaneously. Treatment groups may include:

    • Vehicle control

    • Meropenem alone

    • MBLi-X alone

    • Meropenem in combination with MBLi-X

  • At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Efficacy is determined by the reduction in bacterial load compared to the vehicle control group. A synergistic effect is observed if the combination therapy results in a significantly greater reduction in bacterial load than either agent alone.

Visualizations

MBL_Mechanism cluster_0 Bacterial Cell cluster_1 Bacterial Cell with MBL Inhibitor Carbapenem Carbapenem MBL_Enzyme Metallo-β-Lactamase (MBL) Carbapenem->MBL_Enzyme Hydrolysis Target Bacterial Cell Wall Synthesis Carbapenem->Target Blocked Hydrolyzed_Carbapenem Inactive Carbapenem MBL_Enzyme->Hydrolyzed_Carbapenem Carbapenem_2 Carbapenem Target_2 Bacterial Cell Wall Synthesis Carbapenem_2->Target_2 Inhibition of Synthesis MBL_Inhibitor MBLi-X MBL_Enzyme_2 Metallo-β-Lactamase (MBL) MBL_Inhibitor->MBL_Enzyme_2 Inhibition Cell_Death Bacterial Cell Death Target_2->Cell_Death Experimental_Workflow start Start: Identify Lead MBL Inhibitor (MBLi-X) in_vitro In Vitro Evaluation MIC Determination (Broth Microdilution) Enzyme Inhibition Assays (Ki,app) Cytotoxicity Assays start->in_vitro in_vivo_pk In Vivo Pharmacokinetics Determine half-life, clearance, and bioavailability of MBLi-X in_vitro->in_vivo_pk Promising in vitro activity in_vivo_efficacy In Vivo Efficacy Studies Murine Thigh Infection Model Murine Sepsis Model in_vivo_pk->in_vivo_efficacy data_analysis Data Analysis and Optimization Analyze dose-response relationships Refine dosing regimens in_vivo_efficacy->data_analysis Significant bacterial load reduction end Preclinical Candidate Selection data_analysis->end

References

MBL-IN-3: Restoring Carbapenem Susceptibility in Metallo-β-Lactamase-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and global spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to public health. A primary mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort agents. MBL-IN-3 is a potent inhibitor of specific MBLs, offering a promising strategy to restore the efficacy of carbapenems against these multidrug-resistant pathogens. When co-administered with a carbapenem, this compound binds to the MBL enzyme, protecting the antibiotic from degradation and allowing it to exert its bactericidal activity. This document provides detailed application notes and experimental protocols for the evaluation of this compound.

Mechanism of Action

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. This compound acts as a competitive inhibitor, binding to the active site of the MBL and preventing the carbapenem substrate from accessing it. This inhibition is believed to occur through chelation of the essential zinc ions within the enzyme's active site, rendering the enzyme inactive.

cluster_0 Bacterial Cell cluster_1 Intervention Carbapenem Carbapenem Antibiotic MBL Metallo-β-lactamase (MBL) Carbapenem->MBL Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to MBL_IN_3 This compound MBL_IN_3->MBL Inhibits cluster_0 Experimental Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_bacteria inoculate Inoculate microplate wells with bacteria and compounds prep_bacteria->inoculate prep_compounds Prepare serial dilutions of Carbapenem ± this compound prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Application Notes and Protocols for MBL-IN-3: A Hypothetical Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or data for a specific compound designated "MBL-IN-3". The following application notes and protocols are provided for a hypothetical inhibitor of Metallo-β-lactamases (MBLs) and are intended as an illustrative guide for researchers and drug development professionals. All quantitative data presented herein are exemplary and not derived from experimental results.

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various pathogenic bacteria that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last resort for treating serious infections.[1][2][3] The rise of MBL-producing bacteria poses a significant global health threat, necessitating the development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics.[3] this compound is a hypothetical, potent, and selective small molecule inhibitor of MBLs designed to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Mechanism of Action

MBLs hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[1] This catalytic activity is dependent on one or two zinc ions in the active site, which activate a water molecule for nucleophilic attack on the β-lactam ring.[1][4] this compound is hypothesized to act as a potent inhibitor by chelating the active site zinc ions, thereby preventing the hydrolysis of β-lactam antibiotics.

MBL_Inhibition cluster_0 Metallo-β-Lactamase (MBL) Action cluster_1 This compound Inhibition MBL MBL Active Site (with Zn²⁺) Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Inhibited_MBL Inhibited MBL (Zn²⁺ chelated) BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic MBL_IN_3 This compound MBL_IN_3->Inhibited_MBL Binds to Active Site No_Hydrolysis No Hydrolysis Inhibited_MBL->No_Hydrolysis BetaLactam_NoEffect β-Lactam Antibiotic BetaLactam_NoEffect->No_Hydrolysis

Caption: Proposed mechanism of this compound action.

Biochemical and Cellular Activity

The following tables summarize the hypothetical in vitro activity of this compound against various recombinant MBLs and its effect on the antimicrobial activity of imipenem against MBL-producing bacterial strains.

Table 1: Hypothetical IC50 Values of this compound against Recombinant MBLs

MBL EnzymeOriginIC50 (nM)
NDM-1Klebsiella pneumoniae25
VIM-1Pseudomonas aeruginosa40
IMP-1Pseudomonas aeruginosa65
SMB-1Serratia marcescens30

IC50 values represent the concentration of this compound required to inhibit 50% of the MBL enzyme activity in a biochemical assay.[5]

Table 2: Hypothetical Imipenem MIC Values (μg/mL) in the Presence of this compound

Bacterial StrainMBL TypeImipenem MICImipenem + this compound (4 µg/mL) MICFold Reduction in MIC
E. coli (pET-NDM-1)NDM-164232
P. aeruginosa PAO1 (pVIM-1)VIM-1128432
K. pneumoniae ATCC BAA-1705NDM-1256832
S. marcescens clinical isolateSMB-1128432

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

MBL Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified MBL enzyme using nitrocefin as a chromogenic substrate.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - MBL Enzyme Stock - this compound Serial Dilutions - Nitrocefin Substrate start->prepare_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound Dilutions - Add MBL Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation add_substrate Add Nitrocefin Substrate to initiate reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 490 nm kinetically for 30 minutes add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [this compound] - Determine IC50 value measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MBL enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 250 mM NaCl, 50 µM ZnCl₂, pH 7.5.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Dilute the purified MBL enzyme in assay buffer to the desired working concentration (e.g., 2 nM).

    • Prepare a 1 mM stock solution of nitrocefin in DMSO and dilute to 100 µM in assay buffer just before use.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer.

    • Add 10 µL of this compound serial dilutions to the respective wells. Include a no-inhibitor control (assay buffer) and a no-enzyme control.

    • Add 20 µL of the diluted MBL enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of 100 µM nitrocefin to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the change in absorbance at 490 nm every minute for 30 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Antimicrobial Susceptibility Testing (Checkerboard Assay)

This protocol determines the ability of this compound to potentiate the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

MIC_Workflow start Start prepare_cultures Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prepare_cultures inoculate_plates Inoculate Plates with Bacterial Suspension prepare_cultures->inoculate_plates prepare_plates Prepare 96-well Plates with 2-fold serial dilutions of: - Antibiotic (horizontally) - this compound (vertically) prepare_plates->inoculate_plates incubate Incubate at 37°C for 18-24 hours inoculate_plates->incubate read_mic Read MIC: Determine the lowest concentration of antibiotic that inhibits visible growth at each this compound concentration incubate->read_mic analyze_data Analyze Data: - Determine MIC fold reduction - Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->analyze_data end End analyze_data->end

Caption: Workflow for checkerboard MIC assay.

Methodology:

  • Preparation:

    • Prepare a bacterial inoculum of the MBL-producing strain equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

    • In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic (e.g., imipenem) along the x-axis and two-fold serial dilutions of this compound along the y-axis in MHB.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include growth control (no antibiotic or inhibitor) and sterility control (no bacteria) wells.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic at each concentration of this compound by visual inspection for turbidity.

    • Calculate the fold reduction in the antibiotic's MIC in the presence of a fixed concentration of this compound.

    • The Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

Mammalian Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on a mammalian cell line (e.g., HEK293 or HepG2).

Methodology:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6][7]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting Protocol

A general protocol for Western blotting to analyze protein expression in bacteria or mammalian cells following treatment with this compound.[8][9][10][11]

Methodology:

  • Sample Preparation:

    • Lyse cells (bacterial or mammalian) in RIPA buffer with protease inhibitors.[11]

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[9]

  • SDS-PAGE and Transfer:

    • Separate proteins on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

References

MBL-IN-3 in Combination with β-Lactam Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) are a formidable and rapidly spreading class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[4][5][6] The development of effective MBL inhibitors to be used in combination with β-lactam antibiotics is a critical strategy to combat the growing threat of multidrug-resistant Gram-negative bacteria.[1][3]

MBL-IN-3, also known as compound 35, is a potent, investigational inhibitor of Class B1 metallo-β-lactamases.[1] It belongs to the N-aryl mercaptopropionamide class of compounds.[1][7] This document provides detailed application notes and protocols for the use of this compound in combination with β-lactam antibiotics for research and drug development purposes.

Mechanism of Action

The primary mechanism of resistance mediated by MBLs involves the enzymatic degradation of β-lactam antibiotics. The zinc ion(s) in the active site of the MBL polarize a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its cleavage and inactivation.[4][5]

This compound acts as an inhibitor of this process. As an N-aryl mercaptopropionamide, it is proposed that the thiol group of this compound coordinates with the zinc ion(s) in the MBL active site, displacing the nucleophilic water molecule and preventing the hydrolysis of the β-lactam antibiotic.[1][3] This restores the efficacy of the partner β-lactam antibiotic against MBL-producing bacteria.

MBL_Mechanism cluster_bacterium Gram-Negative Bacterium Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Hydrolyzed_Lactam Inactive Hydrolyzed β-Lactam MBL->Hydrolyzed_Lactam Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalysis Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Leads to MBL_IN_3 This compound MBL_IN_3->MBL Inhibition

Caption: Mechanism of MBL-mediated resistance and inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Purified MBL Enzymes
Metallo-β-Lactamase TargetIC₅₀ (µM)
VIM-10.6
NDM-11.0
IMP-7No inhibition

Data sourced from Kaya C, et al. J Med Chem. 2022.[1]

Table 2: Antimicrobial Activity of a β-Lactam Antibiotic in Combination with this compound against MBL-producing E. coli
Bacterial StrainAntibioticThis compound (µg/mL)MIC (µg/mL)Fold Reduction in MIC
E. coli expressing MBLImipenem0>256-
E. coli expressing MBLImipenem41256
E. coli expressing MBLImipenem81256
E. coli expressing MBLImipenem160.5512

Data is representative and adapted from findings reported by Kaya C, et al. J Med Chem. 2022, which showed up to a 256-fold reduction in MIC values.[1]

Experimental Protocols

Protocol 1: Determination of IC₅₀ of this compound against Purified MBL Enzymes

This protocol is based on a fluorogenic substrate assay to determine the concentration of this compound required to inhibit 50% of the MBL enzyme activity.

IC50_Workflow cluster_workflow IC₅₀ Determination Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified MBL Enzyme - this compound Serial Dilutions - Fluorogenic Substrate - Assay Buffer Start->Prepare_Reagents Preincubation Pre-incubate MBL Enzyme with this compound (30 min) Prepare_Reagents->Preincubation Initiate_Reaction Initiate Reaction by adding Fluorogenic Substrate Preincubation->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence (Kinetic Reading) Initiate_Reaction->Monitor_Fluorescence Data_Analysis Data Analysis: - Calculate initial velocities - Plot % inhibition vs. [this compound] - Determine IC₅₀ Monitor_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC₅₀ determination of this compound.

Materials:

  • Purified recombinant MBL enzyme (e.g., VIM-1, NDM-1)

  • This compound

  • Fluorogenic β-lactamase substrate (e.g., Fluorocillin)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂, 0.01% Triton X-100)

  • 96-well black microtiter plates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare this compound Serial Dilutions: Prepare a series of concentrations of this compound in assay buffer. A typical starting range would be from 100 µM down to 0.01 µM.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well containing the different concentrations of this compound. Include control wells with enzyme only (100% activity) and buffer only (background). Incubate the plate at room temperature for 30 minutes.

  • Initiate the Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Subtract the background fluorescence rate from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control (enzyme only).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound against an MBL-producing bacterial strain. This method follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

MIC_Workflow cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well plates with: - Serial dilutions of β-lactam antibiotic - Fixed concentration of this compound Prepare_Plates->Inoculate_Plates Incubation Incubate plates (18-24 hours at 37°C) Inoculate_Plates->Incubation Read_Results Visually inspect for bacterial growth (turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • β-lactam antibiotic (e.g., Imipenem, Meropenem)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.

    • To each well, add this compound to a final fixed concentration (e.g., 4, 8, or 16 µg/mL).

    • Include control wells:

      • Bacteria with no antibiotic or inhibitor (growth control).

      • Bacteria with this compound only.

      • Bacteria with the β-lactam antibiotic only.

      • Broth only (sterility control).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC of the β-lactam antibiotic in the presence and absence of this compound to determine the fold reduction in MIC, which indicates the potentiation effect of the inhibitor.

Conclusion

This compound is a promising inhibitor of key Class B1 metallo-β-lactamases. The combination of this compound with a β-lactam antibiotic has been shown to restore the activity of the antibiotic against MBL-producing bacteria. The protocols provided herein offer standardized methods for the in vitro characterization of this compound and similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination therapy in addressing the challenge of antimicrobial resistance.

References

Application Notes and Protocols for Assessing the Efficacy of MBL-IN-3 in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health.[1][2] MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[3][4][5] MBL inhibitors are compounds designed to neutralize these enzymes, thereby restoring the antibacterial activity of β-lactams.[6] This document provides detailed protocols for assessing the in vitro efficacy of a novel MBL inhibitor, MBL-IN-3, in bacterial cultures.

MBLs belong to Ambler class B of β-lactamases and are subdivided into subclasses B1, B2, and B3 based on their zinc-binding motifs and active site architecture.[1][7][8] The catalytic mechanism involves one or two zinc ions that activate a water molecule to hydrolyze the amide bond in the β-lactam ring.[3][5] MBL inhibitors often function by chelating these essential zinc ions or by directly binding to the enzyme's active site, preventing substrate hydrolysis.[6][7]

These protocols cover essential in vitro assays, from initial biochemical characterization to microbiological evaluation in clinically relevant bacterial strains.

Part 1: Biochemical Assessment of this compound

Before assessing this compound in whole-cell bacterial cultures, it is crucial to determine its direct inhibitory activity against purified MBL enzymes. This allows for the quantification of its potency and specificity.

Protocol 1.1: Determination of IC₅₀ and Kᵢ Values

This protocol measures the concentration of this compound required to inhibit 50% of the MBL enzyme's activity (IC₅₀) and calculates the inhibition constant (Kᵢ). The assay relies on monitoring the hydrolysis of a chromogenic or fluorogenic substrate by a purified MBL enzyme.

Materials:

  • Purified MBL enzymes (e.g., NDM-1, VIM-2, IMP-1)

  • This compound

  • β-lactam antibiotic for combination testing (e.g., Meropenem)

  • Chromogenic substrate (e.g., Nitrocefin, CENTA) or fluorogenic substrate

  • Assay buffer (e.g., 10 mM HEPES, pH 7.5)

  • 96-well microtiter plates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of the MBL enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the MBL enzyme solution to each well.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C) for a defined period.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the enzyme activity against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Data Presentation:

Enzyme TargetSubstrateKₘ (µM)This compound IC₅₀ (µM)This compound Kᵢ (µM)
NDM-1Nitrocefin70ValueValue
VIM-2CENTA9ValueValue
IMP-1Imipenem25ValueValue
Note: Kₘ values are examples and should be determined experimentally.

Part 2: Microbiological Assessment of this compound

These protocols evaluate the ability of this compound to restore the efficacy of a β-lactam antibiotic against MBL-producing bacterial strains.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium. This assay is performed to determine the MIC of a β-lactam antibiotic in the presence and absence of a fixed concentration of this compound.

Materials:

  • MBL-producing bacterial strains (e.g., E. coli expressing NDM-1, K. pneumoniae expressing VIM-2) and a non-MBL producing control strain.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound.

  • β-lactam antibiotic (e.g., Meropenem).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare Inoculum: Culture the bacterial strains overnight and then dilute to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the columns of the 96-well plate.

  • Add this compound: Prepare two sets of plates. To one set, add a fixed, sub-inhibitory concentration of this compound to all wells containing the antibiotic. The other set will not contain the inhibitor.

  • Inoculate: Add the standardized bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of this compound indicates inhibitory activity.

Data Presentation:

Bacterial StrainMBL GeneMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)Fold Reduction
E. coli ATCC 25922None0.060.061
E. coli (NDM-1)blaNDM-164164
K. pneumoniae (VIM-2)blaVIM-2128264
P. aeruginosa (IMP-1)blaIMP-1320.564
Protocol 2.2: Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two compounds (this compound and a β-lactam antibiotic) and to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the β-lactam antibiotic along the x-axis and this compound along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under standard conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in all combinations.

    • Calculate the FIC for each compound: FICA = (MIC of drug A in combination) / (MIC of drug A alone).

    • Calculate the FIC index (FICI): FICI = FICA + FICB.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: No interaction (additive or indifferent)

      • FICI > 4.0: Antagonism

Data Presentation:

Bacterial StrainMBL GeneMeropenem MIC Alone (µg/mL)This compound MIC Alone (µg/mL)FICIInterpretation
E. coli (NDM-1)blaNDM-164>128ValueSynergy/Additive
K. pneumoniae (VIM-2)blaVIM-2128>128ValueSynergy/Additive
Protocol 2.3: Time-Kill Assay

This dynamic assay assesses the bactericidal or bacteriostatic effect of this compound in combination with a β-lactam over time.

Procedure:

  • Setup: Prepare flasks with CAMHB containing:

    • No drug (growth control)

    • β-lactam antibiotic at a sub-MIC concentration

    • This compound at a fixed concentration

    • The combination of the β-lactam and this compound

  • Inoculation: Inoculate each flask with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating and Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations

Signaling Pathways and Experimental Workflows

MBL_Mechanism_of_Action Mechanism of Metallo-β-Lactamase (MBL) Action and Inhibition cluster_0 Normal β-Lactam Action cluster_1 MBL-Mediated Resistance cluster_2 Action of this compound PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall Synthesis BetaLactam β-Lactam Antibiotic BetaLactam->PBP Binds & Inhibits Lysis Cell Lysis CellWall->Lysis Inhibition leads to MBL Metallo-β-Lactamase (MBL Enzyme) InactiveProduct Inactive Product MBL->InactiveProduct Hydrolyzes Zinc Zn²⁺ Zinc->MBL Cofactor BetaLactam2 β-Lactam Antibiotic BetaLactam2->MBL PBP2 PBP InactiveProduct->PBP2 Cannot inhibit Survival Bacterial Survival PBP2->Survival MBL_IN_3 This compound (Inhibitor) MBL2 MBL Enzyme MBL_IN_3->MBL2 Inhibits BetaLactam3 β-Lactam Antibiotic BetaLactam3->MBL2 Hydrolysis Blocked PBP3 PBP BetaLactam3->PBP3 Inhibits Lysis2 Cell Lysis PBP3->Lysis2 MIC_Workflow Workflow for Broth Microdilution MIC Assay start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate dilute_antibiotic Serial Dilution of β-Lactam Antibiotic in 96-well Plate add_inhibitor Add Fixed Concentration of this compound dilute_antibiotic->add_inhibitor add_inhibitor->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic compare Compare MIC with and without this compound read_mic->compare end End compare->end Checkerboard_Workflow Workflow for Checkerboard Synergy Assay start Start prep_plate Prepare 2D Dilution Array: β-Lactam (x-axis) This compound (y-axis) start->prep_plate inoculate Inoculate Plate with Standardized Bacteria prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_wells Identify Wells with No Growth incubate->read_wells calc_fic Calculate FIC Index (FICI) FICI = FIC_A + FIC_B read_wells->calc_fic interpret Interpret Result: FICI <= 0.5 = Synergy calc_fic->interpret end End interpret->end

References

Troubleshooting & Optimization

Technical Support Center: MBL-IN-3 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MBL-IN-3" is not found in publicly available scientific literature. This technical support center provides troubleshooting guidance based on the assumption that "MBL" refers to either Mannan-Binding Lectin or Metallo-β-Lactamase . Please identify the correct target of your "this compound" inhibitor to follow the relevant troubleshooting advice.

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments with a hypothetical inhibitor, this compound.

Section 1: Troubleshooting for Mannan-Binding Lectin (MBL) Inhibitor Experiments

Mannan-Binding Lectin (MBL) is a key component of the innate immune system that recognizes carbohydrate patterns on the surface of pathogens, leading to the activation of the lectin pathway of the complement system.

Signaling Pathway of MBL

MBL_Signaling_Pathway cluster_pathogen Pathogen Surface cluster_mbl_complex MBL Complex cluster_complement Complement Cascade Pathogen Pathogen (e.g., Bacteria, Virus) MBL MBL MBL->Pathogen binds to mannose patterns MASP MASP-1/2 MBL->MASP associates with C4 C4 MASP->C4 cleaves C2 C2 MASP->C2 cleaves C4bC2a C3 Convertase (C4bC2a) C3 C3 C4bC2a->C3 cleaves C3b C3b (Opsonization) C3->C3b C3b->Pathogen opsonizes for phagocytosis MAC Membrane Attack Complex (MAC) C3b->MAC leads to formation of MAC->Pathogen forms pore in membrane MBL_IN_3 This compound (Inhibitor) MBL_IN_3->MBL inhibits binding

Caption: MBL signaling pathway and the inhibitory action of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound shows low potency (high IC50) in the MBL binding assay.

Possible Cause Troubleshooting Steps
Incorrect Assay Conditions Ensure the buffer contains physiological concentrations of Ca2+, which is essential for MBL's lectin activity.[1]
This compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Poor Solubility of this compound Use a co-solvent like DMSO (ensure final concentration is <1% and consistent across all wells). Visually inspect for precipitation.
Inactive MBL Protein Use a positive control ligand (e.g., mannan) to confirm MBL activity. Source MBL from a reputable supplier.
Inappropriate Plate Coating Ensure mannan or another appropriate carbohydrate is properly coated on the ELISA plate. Check coating efficiency.

Q2: I'm observing high background signal in my MBL activity assay.

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).
Non-specific Binding of Antibodies Use high-quality, specific antibodies. Titrate antibody concentrations to find the optimal dilution. Include a secondary antibody-only control.
Contamination Use sterile reagents and plates to prevent microbial growth that could interfere with the assay.
Experimental Protocol: MBL-Ligand Binding Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well microtiter plate with mannan (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with 200 µL/well of blocking buffer (1% BSA in PBS) for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibitor Incubation: Add serial dilutions of this compound (in a buffer containing CaCl2) to the wells.

  • MBL Incubation: Add a constant concentration of recombinant human MBL to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody: Add a primary antibody against MBL and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

Section 2: Troubleshooting for Metallo-β-Lactamase (MBL) Inhibitor Experiments

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics by hydrolyzing them. These enzymes require zinc ions for their catalytic activity.

Experimental Workflow: this compound Screening

MBL_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Mechanism_Study Mechanism of Action Study (e.g., Zinc Chelation Assay) Dose_Response->Mechanism_Study Cell_Based_Assay Cell-Based Assay (MIC Determination with Antibiotic) Mechanism_Study->Cell_Based_Assay Hit_Compound Hit Compound: This compound Cell_Based_Assay->Hit_Compound

Caption: A typical workflow for screening and identifying MBL inhibitors like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: this compound is potent in my enzymatic assay but shows no activity in the cell-based (MIC) assay.

Possible Cause Troubleshooting Steps
Poor Cell Permeability The inhibitor may not be able to cross the bacterial outer membrane to reach the periplasmic MBLs. Consider structural modifications to improve permeability.
Efflux Pump Activity The bacteria may be actively pumping the inhibitor out. Test in an efflux pump-deficient bacterial strain.
Inhibitor Instability This compound may be unstable in the cell culture medium. Assess its stability in the medium over the course of the experiment.
High Protein Binding The inhibitor may bind to components in the culture medium, reducing its effective concentration.

Q2: My enzymatic assay results are not reproducible.

Possible Cause Troubleshooting Steps
Inconsistent Enzyme Activity Prepare fresh enzyme dilutions for each experiment. Ensure consistent storage conditions for the enzyme. Run a control without inhibitor in every plate.
Substrate Degradation Some β-lactam substrates (e.g., nitrocefin) are light-sensitive and unstable in solution. Prepare fresh substrate solutions and protect them from light.
Zinc Ion Concentration MBL activity is dependent on zinc. Ensure consistent and optimal zinc concentration in the assay buffer. Some inhibitors may act by chelating zinc.
Inhibitor Precipitation Visually inspect for any precipitation of this compound at higher concentrations.
Quantitative Data: Hypothetical IC50 Values for this compound
MBL Enzyme This compound IC50 (µM) Notes
NDM-10.5 ± 0.1New Delhi Metallo-β-lactamase 1
VIM-21.2 ± 0.3Verona Integron-encoded Metallo-β-lactamase 2
IMP-12.5 ± 0.5Imipenemase Metallo-β-lactamase 1
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4). Prepare serial dilutions of this compound. Prepare a solution of the MBL enzyme and the chromogenic substrate (e.g., nitrocefin).

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add the this compound dilutions to the respective wells. Include a no-inhibitor control.

  • Enzyme Addition: Add the MBL enzyme to all wells and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the nitrocefin substrate.

  • Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin hydrolysis).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

References

potential off-target effects of MBL-IN-3 on human metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MBL-IN-3, a novel inhibitor of metallo-β-lactamases (MBLs). The information herein is intended to help anticipate and address potential experimental challenges, particularly concerning off-target effects on human metalloenzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a potent inhibitor of bacterial metallo-β-lactamases. Its primary mechanism involves the chelation of the active site zinc ions (Zn²⁺), which are essential for the catalytic activity of MBLs.[1][2][3] This disruption of the metal cofactor renders the enzyme incapable of hydrolyzing β-lactam antibiotics.

Q2: What are the potential off-target effects of this compound in human cells?

A2: Due to its zinc-chelating properties, this compound has the potential to interact with human metalloenzymes that rely on zinc or other divalent metal ions for their function.[1] Over 30% of the human proteome consists of metalloenzymes, which are involved in a wide array of critical biological processes.[4] Off-target inhibition could lead to unintended cellular effects. It is crucial to assess the selectivity of this compound against a panel of representative human metalloenzymes.

Q3: How can I assess the selectivity of this compound?

A3: A common method to assess selectivity is to screen this compound against a panel of functionally diverse human metalloenzymes at concentrations significantly higher than its IC50 value for the target MBL.[5][6] Key enzyme classes to consider for screening include matrix metalloproteinases (MMPs), carbonic anhydrases (CAs), and histone deacetylases (HDACs), as they are prominent zinc-dependent enzymes.[6][7]

Q4: What is a typical experimental workflow for evaluating off-target effects?

A4: A standard workflow involves determining the IC50 of this compound against the target MBL and then testing its inhibitory activity against a panel of human metalloenzymes at a fixed high concentration (e.g., 100x the MBL IC50). Any significant inhibition of a human metalloenzyme would warrant further investigation, including the determination of a full dose-response curve and IC50 value for that off-target enzyme.

experimental_workflow cluster_0 Phase 1: Target Potency cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Hit Validation start Start: this compound Stock Solution ic50_target Determine IC50 for Target Metallo-β-Lactamase start->ic50_target select_panel Select Panel of Human Metalloenzymes (e.g., MMPs, CAs, HDACs) ic50_target->select_panel screen_high_conc Screen this compound at High Concentration (e.g., 100x Target IC50) select_panel->screen_high_conc analyze_inhibition Analyze Inhibition Data screen_high_conc->analyze_inhibition significant_inhibition Significant Off-Target Inhibition? analyze_inhibition->significant_inhibition ic50_off_target Determine IC50 for Off-Target Enzyme significant_inhibition->ic50_off_target Yes no_inhibition No Significant Off-Target Effects Observed significant_inhibition->no_inhibition No

Caption: Experimental workflow for assessing this compound off-target effects.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High background signal in enzymatic assays This compound may be interfering with the assay components (e.g., fluorescent substrate, detection reagents).Run control experiments with this compound in the absence of the enzyme to assess for assay interference. Consider using an alternative assay format with a different detection method.
Inconsistent IC50 values for the target MBL The concentration of free zinc in the assay buffer can vary, affecting the potency of a chelating inhibitor.[1]Ensure a consistent and buffered concentration of zinc in your assay medium. Report the zinc concentration in your experimental methods.
Unexpected cellular toxicity This compound may be inhibiting essential human metalloenzymes, leading to cytotoxic effects.Perform a broader off-target screening against a larger panel of human metalloenzymes. Correlate cytotoxic concentrations with the IC50 values for any identified off-targets.
This compound appears less potent in cell-based assays compared to biochemical assays Poor cell permeability of the compound. Efflux by cellular transporters.Conduct cell permeability assays (e.g., PAMPA). If permeability is low, consider structural modifications to improve physicochemical properties. Use efflux pump inhibitors in co-treatment experiments to investigate active transport.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate a typical selectivity profile. Note: This data is for example purposes only.

Table 1: Inhibitory Activity of this compound against Target Metallo-β-Lactamases

EnzymeSubclassIC50 (nM)
NDM-1B150
VIM-2B175
L1B3120

Table 2: Selectivity Profile of this compound against Human Metalloenzymes

EnzymeEnzyme ClassMetal Cofactor% Inhibition at 10 µM this compoundIC50 (µM)
MMP-2Matrix MetalloproteinaseZn²⁺85%2.5
MMP-9Matrix MetalloproteinaseZn²⁺78%4.1
hCAIICarbonic AnhydraseZn²⁺15%> 50
HDAC1Histone DeacetylaseZn²⁺5%> 100
HDAC6Histone DeacetylaseZn²⁺8%> 100
ACEAngiotensin-Converting EnzymeZn²⁺22%> 50

Experimental Protocols

Protocol 1: General Metalloenzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a given metalloenzyme. Specific substrates and buffer conditions should be optimized for each enzyme.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20. For MBL assays, supplement with a defined concentration of ZnSO₄ (e.g., 50 µM).

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer.

    • Substrate Stock Solution: Dissolve the appropriate substrate in a suitable solvent (e.g., DMSO or water).

    • This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Assay Procedure (96-well plate format): a. Serially dilute this compound in assay buffer to achieve a range of desired concentrations. b. Add 50 µL of the diluted this compound or vehicle control (assay buffer with equivalent DMSO concentration) to the wells. c. Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 25 µL of the substrate solution. e. Monitor the reaction progress by measuring the appropriate output (e.g., absorbance, fluorescence) over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) for each inhibitor concentration. b. Normalize the rates to the vehicle control to determine the percent inhibition. c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Off-Target Signaling Pathways

Inhibition of certain human metalloenzymes, such as MMPs, can have downstream effects on signaling pathways involved in cell growth, migration, and inflammation. The following diagram illustrates a simplified pathway that could be affected by off-target MMP inhibition.

signaling_pathway MBL_IN_3 This compound MMPs Matrix Metalloproteinases (MMP-2, MMP-9) MBL_IN_3->MMPs Inhibition ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes GF Release of Growth Factors (e.g., VEGF, TGF-β) ECM->GF Receptor Growth Factor Receptors GF->Receptor Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Response Cellular Responses (Migration, Proliferation, Angiogenesis) Signaling->Response

Caption: Potential impact of this compound on MMP-mediated signaling.

References

MBL-IN-3 degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MBL-IN-3 in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue 1: Loss of this compound activity in aqueous buffers.

  • Possible Cause 1: Hydrolytic Degradation. this compound may be susceptible to hydrolysis, especially at non-neutral pH. The stability of small molecules can be significantly influenced by the pH of the solution.

  • Troubleshooting Steps:

    • pH Profiling: Determine the rate of degradation at various pH levels (e.g., pH 3, 5, 7, 9).

    • Buffer Selection: Use freshly prepared buffers and consider the potential catalytic effects of buffer components.

    • Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures to slow potential degradation.

  • Possible Cause 2: Oxidation. The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation of this compound.

  • Troubleshooting Steps:

    • Degas Buffers: Use buffers that have been degassed by sonication, sparging with nitrogen or argon.

    • Antioxidants: Consider the addition of antioxidants, but first verify their compatibility with your experimental system.

Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC).

  • Possible Cause: Formation of Degradation Products. New peaks likely represent degradants of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, light, heat) to characterize the degradation products. This can help in identifying the peaks observed in your experiments.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks and infer their structures.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Photodegradation. Exposure to ambient or laboratory light can cause degradation of photosensitive compounds.

  • Troubleshooting Steps:

    • Protect from Light: Perform experiments in amber-colored vials or under low-light conditions. Wrap experimental setups in aluminum foil to minimize light exposure.[1]

    • Photostability Testing: Expose a solution of this compound to a controlled light source to assess its photostability as per ICH Q1B guidelines.[2][3][4]

The following diagram outlines a logical workflow for troubleshooting this compound degradation issues.

G cluster_0 Troubleshooting this compound Degradation Start Problem: Inconsistent Results or Loss of Activity CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckSolution Examine Solution Preparation (Solvent, pH, Buffer) CheckStorage->CheckSolution Hypothesize Formulate Degradation Hypothesis CheckSolution->Hypothesize Hydrolysis Hypothesis: Hydrolysis Hypothesize->Hydrolysis Oxidation Hypothesis: Oxidation Hypothesize->Oxidation Photodegradation Hypothesis: Photodegradation Hypothesize->Photodegradation TestHydrolysis Conduct pH Stability Study Hydrolysis->TestHydrolysis If pH sensitive TestOxidation Test with Degassed Buffers / Antioxidants Oxidation->TestOxidation If air sensitive TestPhoto Perform Photostability Study Photodegradation->TestPhoto If light sensitive Analyze Analyze for Degradants (HPLC, LC-MS) TestHydrolysis->Analyze TestOxidation->Analyze TestPhoto->Analyze Solution Implement Corrective Actions: - Adjust pH/Buffer - Use Degassed Solvents - Protect from Light Analyze->Solution

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in aqueous solution?

A1: While specific stability data for this compound is not available, for general-purpose use, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For long-term storage, consider preparing aliquots in a suitable solvent and storing them at -20°C or -80°C.

Q2: How does pH affect the stability of this compound?

A2: The effect of pH on the stability of this compound has not been publicly documented. However, many small molecule inhibitors are susceptible to hydrolysis at acidic or alkaline pH. It is crucial to perform a pH stability study to determine the optimal pH range for your experiments.

Q3: Is this compound sensitive to light?

A3: The photosensitivity of this compound is unknown. As a general precaution, it is advisable to handle the compound and its solutions under subdued light and to store them in light-protecting containers. Photostability testing is recommended to definitively assess light sensitivity.[1]

Q4: What are the expected degradation products of this compound?

A4: Without knowledge of the this compound structure, it is not possible to predict its degradation products. A forced degradation study is the recommended approach to identify potential degradants.

Experimental Protocols

Protocol 1: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Dissolve this compound in each buffer to a known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a stability-indicating analytical method, such as reverse-phase HPLC, to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant.

pHTemperature (°C)Initial Conc. (µM)Conc. at 24h (µM)% Degradation
3.0371007525%
5.0371009010%
7.037100982%
9.0371006040%
This is example data and does not represent actual results for this compound.

Protocol 2: Photostability Study (Forced Degradation)

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert and transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[1]

  • Light Exposure: Place both samples in a photostability chamber and expose them to a light source that provides both visible and UV radiation, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating analytical method to quantify the amount of this compound and any degradation products.

  • Comparison: Compare the chromatograms of the exposed and dark control samples. Significant formation of new peaks or a decrease in the this compound peak in the exposed sample compared to the dark control indicates photosensitivity.

SampleLight ExposureThis compound Peak AreaDegradant 1 Peak Area
Dark ControlNone1,000,000< 1000
Exposed1.2 M lux-hr850,000150,000
This is example data and does not represent actual results for this compound.

The following diagram illustrates a general experimental workflow for assessing the stability of a compound like this compound.

G cluster_1 General Stability Testing Workflow Start Prepare Stock Solution of this compound ForcedDeg Forced Degradation Study Start->ForcedDeg Acid Acid Hydrolysis ForcedDeg->Acid Base Base Hydrolysis ForcedDeg->Base Oxidation Oxidative Stress ForcedDeg->Oxidation Heat Thermal Stress ForcedDeg->Heat Light Photolytic Stress ForcedDeg->Light Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Characterize Degradants (e.g., LC-MS) Analysis->Data Report Generate Stability Profile and Report Data->Report

Workflow for this compound stability assessment.

References

avoiding MBL-IN-3 precipitation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically named "MBL-IN-3" is limited. The following troubleshooting guide and frequently asked questions are based on general best practices for handling small molecule inhibitors in experimental settings, particularly those targeting metallo-β-lactamases (MBLs), given the nomenclature. Researchers should adapt these recommendations based on any specific information available for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. What is the most likely cause?

A: This is a common issue known as "antisolvent precipitation." Many small molecule inhibitors are highly soluble in organic solvents like DMSO but have poor solubility in aqueous solutions. When the DMSO stock is diluted into a buffer, the overall solvent environment becomes less favorable, causing the compound to precipitate. The final concentration of DMSO in your aqueous solution may be too low to maintain solubility.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: While specific data for this compound is unavailable, small molecule inhibitors are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Other organic solvents such as ethanol or methanol may also be suitable depending on the compound's specific properties. It is crucial to use anhydrous (dry) solvents to prevent degradation of the compound.

Q3: How should I store my this compound stock solution to prevent precipitation and degradation?

A: Stock solutions in DMSO should generally be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the solution is clear before making dilutions. If precipitation is observed upon thawing, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.

Q4: Can the pH of my buffer affect the solubility of this compound?

A: Yes, the pH of the aqueous buffer can significantly impact the solubility of a compound, especially if it has ionizable groups. The solubility of acidic or basic compounds will change with pH. It is advisable to test the solubility of this compound in a small range of pH values around the physiological pH of your experiment if precipitation is a persistent issue.

Q5: I am seeing precipitation when I add this compound to my cell culture media. What can I do?

A: Precipitation in cell culture media can be due to poor aqueous solubility or interaction with media components like proteins and salts. To mitigate this, try the following:

  • Decrease the final concentration of this compound.

  • Increase the final percentage of DMSO in the media (while ensuring it remains at a non-toxic level for your cells, typically below 0.5%).

  • Prepare the final dilution in a serum-free medium first, and then add it to your complete medium.

  • Pre-warm the media to 37°C before adding the compound.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer Poor aqueous solubility of this compound.1. Decrease the final concentration of the compound.2. Increase the final DMSO concentration (ensure it is compatible with your assay).3. Try a different buffer system or adjust the pH.4. Consider using a solubilizing agent or surfactant (e.g., Tween-20, Pluronic F-68), after confirming its compatibility with your experiment.
Cloudiness or crystals in the stock solution upon thawing Compound has precipitated out of the solvent during storage.1. Gently warm the vial in a 37°C water bath for 5-10 minutes.2. Vortex the solution thoroughly to ensure all solute is redissolved.3. Centrifuge the vial briefly to collect all the solution at the bottom.
Precipitation observed over time in the final working solution The compound is not stable in the aqueous buffer at the working concentration and temperature.1. Prepare the working solution fresh just before each experiment.2. Perform a time-course experiment to determine how long the compound remains in solution under your experimental conditions.
Inconsistent experimental results Potential precipitation is leading to inaccurate concentrations.1. Visually inspect all solutions for any signs of precipitation before use.2. Centrifuge the final working solution at high speed and test the supernatant to see if the activity is reduced, which would indicate precipitation.

General Solubility Guidelines for Small Molecule Inhibitors

Solvent General Solubility Typical Use Considerations
DMSO HighStock solutionsCan be toxic to cells at concentrations >0.5%. Use anhydrous grade.
Ethanol Moderate to HighStock solutionsCan be toxic to cells. May evaporate over time, concentrating the compound.
Methanol Moderate to HighStock solutionsCan be toxic to cells.
Aqueous Buffers (e.g., PBS) Low to VariableWorking solutionsSolubility is highly dependent on compound structure, pH, and buffer components.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or serum-free medium to get a 100 µM intermediate solution. c. Further dilute the 100 µM intermediate solution 1:10 into your final experimental medium (e.g., complete cell culture medium) to reach the final concentration of 10 µM. d. Ensure the final DMSO concentration is at a level tolerated by your experimental system (e.g., ≤0.1%). e. Use the working solution immediately after preparation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_exp Experiment start Weigh this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM Stock start->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (e.g., 100 µM in PBS) thaw->intermediate final Prepare Final Dilution (e.g., 10 µM in Media) intermediate->final add_to_exp Add to Experimental Setup (e.g., cell culture) final->add_to_exp end Incubate and Analyze add_to_exp->end troubleshooting_precipitation cluster_solutions Troubleshooting Steps start Precipitation Observed? check_stock Is stock solution clear after thawing? start->check_stock Yes no_precip No Precipitation start->no_precip No warm_vortex Warm and vortex stock solution check_stock->warm_vortex No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes warm_vortex->check_stock lower_conc Lower final concentration check_dilution->lower_conc Yes end Proceed with Experiment check_dilution->end No increase_dmso Increase final DMSO % lower_conc->increase_dmso change_buffer Change buffer/adjust pH increase_dmso->change_buffer prepare_fresh Prepare working solution fresh change_buffer->prepare_fresh prepare_fresh->end no_precip->end MBL_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_outcome Outcome MBL Metallo-β-Lactamase (MBL) Hydrolyzed Inactive Antibiotic MBL->Hydrolyzed Hydrolysis Resistance Antibiotic Resistance MBL->Resistance BetaLactam β-Lactam Antibiotic BetaLactam->MBL Substrate MBL_IN3 This compound MBL_IN3->MBL Inhibition Susceptibility Antibiotic Susceptibility MBL_IN3->Susceptibility

impact of media components on MBL-IN-3 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBL-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Metallo-β-lactamase (MBL) inhibitors?

A1: Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[1][2][3] These enzymes require one or two zinc ions in their active site for catalytic activity.[1][4] MBL inhibitors, such as this compound is presumed to be, function by disrupting this catalytic process. The two primary mechanisms of inhibition are:

  • Zinc Ion Chelation: The inhibitor binds to and removes the essential zinc ions from the MBL active site, rendering the enzyme inactive.[5][6]

  • Ternary Complex Formation: The inhibitor binds to the zinc ions within the active site without removing them, forming a stable ternary complex with the enzyme and preventing the substrate (β-lactam antibiotic) from binding.[5][6]

Q2: How can I determine the IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can be determined using a standard enzyme inhibition assay. A common method involves:

  • Incubating the purified MBL enzyme with varying concentrations of this compound.

  • Initiating the enzymatic reaction by adding a substrate that produces a detectable signal upon cleavage (e.g., nitrocefin, which changes color, or a fluorogenic substrate).[7]

  • Monitoring the reaction rate using a spectrophotometer or fluorometer.

  • Plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve to calculate the IC50 value.

Q3: What are some common positive and negative controls to use in my this compound experiments?

A3: Appropriate controls are crucial for validating your experimental results.

  • Positive Control (Inhibition): Ethylenediaminetetraacetic acid (EDTA) is a well-known MBL inhibitor that acts as a strong zinc chelator.[1][4] It can be used to confirm that the assay is sensitive to MBL inhibition.

  • Negative Control (No Inhibition): A vehicle control, typically the solvent used to dissolve this compound (e.g., DMSO), should be used to ensure that the solvent itself does not affect enzyme activity.

  • Enzyme Activity Control: A reaction containing the MBL enzyme and substrate without any inhibitor should be included to represent 100% enzyme activity.

  • No Enzyme Control: A reaction containing the substrate and buffer but no enzyme should be included to account for any background signal or non-enzymatic substrate degradation.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or apparent low potency of this compound.

This could be due to various factors related to the experimental setup and media components.

Potential Cause Troubleshooting Step Expected Outcome
Presence of excess divalent cations (e.g., Zn²⁺) in the assay buffer or media. Analyze the composition of your buffer and media for divalent cations. If possible, prepare buffers using chelator-treated water (e.g., Chelex-treated) and add back a defined, limiting concentration of Zn²⁺.A lower and more accurate IC50 value for this compound should be observed as the competition from excess zinc is removed.
High protein concentration in the media (e.g., high serum content) leading to non-specific binding of this compound. Reduce the serum concentration in the cell-based assay or use a serum-free medium if the cell line permits. For biochemical assays, avoid unnecessary protein additives in the buffer.Increased availability of this compound to bind to the target MBL should result in a lower IC50 value.
Degradation of this compound. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive.Consistent and reproducible IC50 values will be obtained.
Incorrect enzyme concentration. Verify the concentration and activity of your MBL enzyme stock. Ensure that the enzyme concentration used in the assay is in the linear range of the reaction.Accurate and reliable IC50 determination.
Issue 2: High background signal in the assay.

High background can mask the true signal and lead to inaccurate measurements.

Potential Cause Troubleshooting Step Expected Outcome
Spontaneous degradation of the substrate. Run a "no enzyme" control to measure the rate of substrate degradation in the absence of the MBL. If high, consider using a more stable substrate or adjusting the buffer pH.Reduced background signal, leading to a better signal-to-noise ratio.
Contamination of reagents or enzyme preparation. Use fresh, high-quality reagents. If contamination of the enzyme is suspected, repurify the enzyme.A significant decrease in the background signal.
Autofluorescence/absorbance of this compound or media components. Measure the fluorescence or absorbance of this compound and the media alone at the detection wavelength. Subtract this background from the experimental readings.More accurate measurement of the enzyme activity.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Nitrocefin-based Assay

Materials:

  • Purified Metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • This compound

  • Nitrocefin (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a defined concentration of ZnSO₄, such as 50 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • In a 96-well plate, add a fixed amount of the MBL enzyme to each well.

  • Add the serially diluted this compound to the wells containing the enzyme. Include wells for positive (EDTA) and negative (vehicle) controls.

  • Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of nitrocefin to each well to a final concentration of 100 µM.

  • Immediately start monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

MBL_Inhibition_Pathway cluster_0 Bacterial Cell cluster_1 Inhibition Mechanism Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-lactamase (Active) Beta_Lactam->MBL Hydrolysis Cell_Lysis Bacterial Cell Lysis Beta_Lactam->Cell_Lysis Inhibition of cell wall synthesis Hydrolyzed_Lactam Inactive Antibiotic MBL->Hydrolyzed_Lactam Inactive_MBL Metallo-β-lactamase (Inactive) MBL->Inactive_MBL Blocks active site No_Lysis Bacterial Survival Hydrolyzed_Lactam->No_Lysis MBL_IN_3 This compound MBL_IN_3->MBL

Caption: Mechanism of MBL action and inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Add_Enzyme Add MBL Enzyme to Microplate Wells Start->Add_Enzyme Add_Inhibitor Add this compound Dilutions and Controls to Wells Prepare_Inhibitor->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate Incubate for Enzyme-Inhibitor Binding Add_Inhibitor->Incubate Add_Substrate Add Substrate (e.g., Nitrocefin) Incubate->Add_Substrate Measure Measure Kinetic Activity (e.g., Absorbance Change) Add_Substrate->Measure Analyze Analyze Data: Calculate Rates and IC50 Measure->Analyze

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: High IC50 for this compound Check_Media Check for excess divalent cations in media? Problem->Check_Media Is it media related? Check_Protein High protein/serum concentration? Check_Media->Check_Protein No Solution_Media Solution: Use chelator-treated buffer with defined [Zn²⁺] Check_Media->Solution_Media Yes Check_Compound Compound degradation? Check_Protein->Check_Compound No Solution_Protein Solution: Reduce serum or use serum-free media Check_Protein->Solution_Protein Yes Solution_Compound Solution: Prepare fresh stock solutions Check_Compound->Solution_Compound Yes Re-evaluate Re-evaluate IC50 Solution_Media->Re-evaluate Solution_Protein->Re-evaluate Solution_Compound->Re-evaluate

Caption: Troubleshooting logic for high IC50 values of this compound.

References

Technical Support Center: MBL-IN-3 Off-Target Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MBL-IN-3 in off-target screening assays. This compound is an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria.[1][2][3][4][5] While its primary application is in sensitizing resistant bacteria to antibiotics, assessing its selectivity and potential off-target effects is a critical step in its development as a safe and effective therapeutic adjunct.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is New Delhi metallo-β-lactamase-1 (NDM-1).[1][2][3][4][5] It is a member of the metallo-β-lactamase (MBL) family of enzymes that hydrolyze β-lactam antibiotics.[6]

Q2: Why is off-target screening for this compound important?

A2: Off-target screening is crucial to evaluate the selectivity of this compound. While it is designed to inhibit a bacterial enzyme, it is important to determine if it interacts with other related bacterial enzymes (e.g., other MBLs) or with host (e.g., human) enzymes. Such interactions could lead to unexpected side effects or reduced efficacy.

Q3: What are the recommended initial off-target screening assays for this compound?

A3: For an initial assessment, we recommend screening against a panel of other metallo-β-lactamases from different subclasses (B1, B2, B3) to determine its selectivity profile within this enzyme family.[6][7] To assess potential for host-related off-target effects, a broad-spectrum protease panel or a cellular thermal shift assay (CETSA) in a relevant human cell line can be employed.

Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it be used for this compound?

A4: CETSA is a method used to assess the engagement of a compound with its target protein in a cellular environment.[7] It relies on the principle that a protein's thermal stability is altered upon ligand binding. While this compound's primary target is bacterial, CETSA can be performed in human cell lines to identify potential off-target proteins by observing which proteins are stabilized by the compound.

Troubleshooting Guides

This section addresses common issues that may arise during off-target screening of this compound.

Guide 1: Inconsistent IC50 Values in NDM-1 Inhibition Assay
Symptom Possible Cause Suggested Solution
High variability in IC50 values between experimental repeats.Reagent Instability: this compound may be unstable in the assay buffer.Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Enzyme Activity Variation: The specific activity of the NDM-1 enzyme preparation may vary.Use a consistent lot of NDM-1 enzyme and perform a quality control check of its activity before each experiment.
Inaccurate Pipetting: Small volumes of inhibitor or enzyme can be difficult to pipette accurately.Use calibrated pipettes and consider preparing serial dilutions in larger volumes to minimize errors.
No inhibition observed at expected concentrations.Incorrect Assay Conditions: The pH or buffer composition may not be optimal for this compound activity.Verify that the assay buffer pH and composition match those reported in the literature for NDM-1 inhibition assays.
Degraded Compound: The this compound stock may have degraded.Use a fresh, quality-controlled stock of this compound.
Guide 2: No Thermal Shift Observed in CETSA
Symptom Possible Cause Suggested Solution
No change in protein stability for any protein upon treatment with this compound.Insufficient Compound Concentration: The concentration of this compound used may be too low to engage with potential off-targets.Perform a dose-response experiment with a wider range of this compound concentrations.
Low Abundance of Off-Target Protein: The potential off-target protein may be expressed at very low levels in the chosen cell line.Select a cell line known to express potential off-target protein families or use a more sensitive detection method (e.g., mass spectrometry-based CETSA).
Cell Permeability Issues: this compound may not be effectively entering the cells.Assess the cell permeability of this compound using a suitable assay. If permeability is low, consider using cell lysates for the initial CETSA experiments.
High background in Western blot detection.Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as an isotype control for the primary antibody.

Experimental Protocols

Protocol 1: NDM-1 Inhibition Assay (Spectrophotometric)

This protocol outlines a general procedure for determining the IC50 value of this compound against NDM-1 using a spectrophotometric assay with nitrocefin as the substrate.

Materials:

  • Purified NDM-1 enzyme

  • This compound

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for the IC50 determination.

  • In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time at room temperature.

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow

This protocol provides a general workflow for identifying potential off-targets of this compound in a human cell line using CETSA followed by Western blotting.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Heat Cells at Varying Temperatures B->C D 4. Lyse Cells C->D E 5. Separate Soluble & Insoluble Fractions D->E F 6. SDS-PAGE & Western Blot E->F G 7. Analyze Protein Stability F->G

Figure 1. General workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Culture: Culture the selected human cell line to the desired confluency.

  • Treatment: Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles or sonication).

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against candidate off-target proteins.

  • Data Interpretation: A stabilized protein in the presence of this compound will remain in the soluble fraction at higher temperatures compared to the vehicle control, indicating a potential interaction.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

The primary mechanism of this compound is the inhibition of NDM-1, which restores the efficacy of β-lactam antibiotics against resistant bacteria.

MBL_IN_3_Mechanism cluster_bacterium Resistant Bacterium Antibiotic β-lactam Antibiotic NDM1 NDM-1 Enzyme Antibiotic->NDM1 Hydrolysis Target Bacterial Cell Wall Synthesis Antibiotic->Target Inhibition Outcome1 Antibiotic Ineffective NDM1->Outcome1 Outcome2 Antibiotic Effective Target->Outcome2 MBL_IN_3 This compound MBL_IN_3->NDM1 Inhibition

Figure 2. this compound restores antibiotic efficacy by inhibiting NDM-1.
Troubleshooting Logic for Off-Target Identification

This diagram outlines a logical approach to troubleshooting unexpected results in off-target screening assays.

Troubleshooting_Logic Start Unexpected Off-Target Screening Result Check_Purity Is the compound pure and stable? Start->Check_Purity Check_Assay Are the assay conditions optimal? Check_Purity->Check_Assay Yes Purify Purify/Synthesize New Compound Check_Purity->Purify No Check_Controls Are positive and negative controls working correctly? Check_Assay->Check_Controls Yes Optimize Optimize Assay (e.g., buffer, pH) Check_Assay->Optimize No Validate_Controls Validate Controls and Re-run Experiment Check_Controls->Validate_Controls No Orthogonal_Assay Confirm with an Orthogonal Assay Check_Controls->Orthogonal_Assay Yes Purify->Start Optimize->Start Validate_Controls->Start

Figure 3. A decision tree for troubleshooting off-target screening experiments.

References

Technical Support Center: Development of Metallo-β-Lactamase (MBL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers developing Metallo-β-Lactamase (MBL) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered in the development of MBL inhibitors, such as MBL-IN-3 and other novel compounds.

Note on this compound: As of this document's last update, "this compound" is not a designation for a publicly documented Metallo-β-Lactamase inhibitor. The guidance provided herein is based on the well-established principles and challenges of developing inhibitors for the MBL enzyme family and is applicable to novel compounds like this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are Metallo-β-Lactamases (MBLs) and why are they a major clinical challenge?

A1: Metallo-β-Lactamases (MBLs) are a class of bacterial enzymes (Ambler Class B) that require zinc ions for their function.[1] They can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and critically, the last-resort carbapenems.[2][3] The genes encoding MBLs are often located on mobile genetic elements, allowing for rapid spread between different bacterial species.[1] Currently, there are no clinically approved MBL inhibitors, making infections with MBL-producing bacteria extremely difficult to treat.[3][4]

Q2: What are the major subclasses of MBLs and why is this diversity a problem for drug development?

A2: MBLs are categorized into three main subclasses: B1, B2, and B3.[5] While they share a conserved αβ/βα fold, they have significant differences in their active site architecture and zinc ion requirements.[6]

  • Subclass B1: These are the most clinically prevalent MBLs, including major enzyme families like NDM (New Delhi MBL), VIM (Verona Integron-encoded MBL), and IMP (Imipenemase).[5] They typically use two zinc ions in their active site.

  • Subclass B2: These enzymes are unique in that they function with only one zinc ion.[6]

  • Subclass B3: These also utilize two zinc ions but have distinct sequence motifs compared to B1.[7]

This structural and mechanistic diversity makes it extremely challenging to design a single, broad-spectrum inhibitor that is effective against all clinically relevant MBLs.[8]

Q3: What are the primary mechanisms of action for MBL inhibitors?

A3: Most MBL inhibitors target the essential zinc ions in the enzyme's active site. The two primary mechanisms are:

  • Ternary Complex Formation: The inhibitor binds to the zinc ions and surrounding protein residues within the active site, physically blocking the antibiotic from binding.[3]

  • Metal Ion Stripping (Chelation): The inhibitor actively removes one or both zinc ions from the active site, rendering the enzyme catalytically inactive. EDTA is a classic example of a zinc chelator that inhibits MBLs.[1][3]

Understanding the precise mechanism is crucial as it impacts the inhibitor's reversibility, selectivity, and overall pharmacological properties.[3]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the in vitro characterization of MBL inhibitors.

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a frequent issue in enzyme kinetics.[9] Several factors can contribute to this variability. Refer to the troubleshooting workflow below (Figure 3) and consider the following:

  • Reagent Stability: Ensure the inhibitor stock solution (typically in DMSO) is stable and has not undergone degradation. Prepare fresh dilutions for each experiment.[10] The substrate, such as nitrocefin, is also labile and should be prepared fresh from a DMSO stock.[10][11]

  • Enzyme Activity: Confirm the MBL enzyme has consistent activity. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., a known inhibitor like L-captopril) to benchmark enzyme performance.[12]

  • Assay Conditions: Maintain consistent pH, temperature, and buffer composition (including ZnCl₂ concentration).[13] MBL activity is highly dependent on the availability of free zinc ions.

  • Compound Solubility: The inhibitor may be precipitating at higher concentrations in the aqueous assay buffer. Visually inspect the wells and consider reducing the final DMSO concentration or adding a non-interfering surfactant.

  • Assay Timing: For kinetic assays, ensure measurements are taken during the initial linear phase of the reaction.

Q2: this compound shows weak or no activity against the target MBL. What should I check?

A2: Apparent lack of potency can stem from several issues:

  • Incorrect MBL Subclass: Verify that the inhibitor is being tested against an appropriate MBL. An inhibitor designed for a B1 MBL like NDM-1 may not be effective against a B2 or B3 enzyme due to active site differences.[5]

  • Inappropriate Substrate: The substrate used can impact apparent inhibition. For example, the kinetic parameters for fluorogenic substrates can be significantly different from chromogenic ones like nitrocefin or the actual antibiotic (e.g., imipenem).[8] Ensure the substrate concentration is appropriate (typically at or near its Kₘ value) for competitive inhibition studies.[13]

  • Buffer Composition: The presence of chelating agents in your buffer or contaminants in your reagents could inactivate the enzyme before your inhibitor is added.

  • Inhibitor Mechanism: If this compound is a slow-binding inhibitor, a short pre-incubation time with the enzyme before adding the substrate may be necessary to observe its full inhibitory effect.

Q3: I suspect this compound might be a promiscuous inhibitor or an assay artifact. How can I test for this?

A3: This is a critical step in early-stage drug discovery.

  • Detergent Sensitivity: Promiscuous inhibitors that work by forming aggregates can often be identified by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[13] If the IC50 value increases significantly in the presence of detergent, aggregation-based inhibition is likely.

  • Counter-Screening: Test the compound against unrelated zinc-dependent metalloenzymes, such as human matrix metalloproteinases (MMPs), to assess selectivity.[14] A lack of selectivity for bacterial MBLs is a major hurdle for clinical development.

  • Change the Detection Method: If using a fluorescence-based assay, your compound may be an optical artifact (e.g., a quencher or autofluorescent). Re-test the activity using an absorbance-based method (e.g., with nitrocefin) to see if the results are comparable.[15]

Section 3: Quantitative Data for MBL Inhibitors

The following tables provide reference inhibitory activities for known compounds against common MBLs. This data can be used to benchmark new compounds like this compound.

Table 1: IC50 Values of Selected Inhibitors against B1 MBLs

InhibitorTarget MBLIC50 (µM)Substrate UsedReference
L-captoprilNDM-110.0 ± 1.9FC4 (Fluorogenic)[12]
L-captoprilNDM-113.2 ± 1.5Imipenem[12]
VNI-41NDM-129.6 ± 1.3Nitrocefin[13]
VNI-34NDM-131.4 ± 1.2Nitrocefin[13]
VNI-24NDM-137.6 ± 0.9Nitrocefin[13]
(S)-7dNDM-120FC4 (Fluorogenic)[8]
(S)-7dVIM-2130FC4 (Fluorogenic)[8]
(S)-7dIMP-140FC4 (Fluorogenic)[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem (MEM) in the Presence of an MBL Inhibitor

This type of assay demonstrates the ability of an inhibitor to restore the efficacy of a carbapenem antibiotic against a resistant bacterial strain.

Bacterial StrainMeropenem MIC (µg/mL)Meropenem MIC + Inhibitor (µg/mL)Inhibitor & Conc.Reference
E. coli (expressing NDM-1)>1284Compound 72922413 (32 µg/mL)[16]
K. pneumoniae (expressing NDM-1)>12832Compound 72922413 (32 µg/mL)[16]
E. coli (VIM-2 producer)320.5Taniborbactam (4 µg/mL)[5]
E. coli (IMP-1 producer)>25616Taniborbactam (4 µg/mL)[5]

Section 4: Key Experimental Protocols

Protocol 1: Biochemical MBL Inhibition Assay using Nitrocefin

This protocol outlines a typical spectrophotometric assay to determine the IC50 value of an inhibitor like this compound against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Inhibitor stock solution (e.g., 10 mM this compound in 100% DMSO)

  • Nitrocefin stock solution (e.g., 10 mM in 100% DMSO)[11]

  • Assay Buffer: 30 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, pH 6.8-7.5[13]

  • 96-well microplate (UV-transparent or white opaque for fluorescence quenching mode)[15]

  • Microplate spectrophotometer capable of reading absorbance at 482-495 nm[13][15]

Procedure:

  • Prepare Reagents:

    • Thaw enzyme, inhibitor, and nitrocefin stocks on ice.

    • Prepare a working solution of nitrocefin in Assay Buffer. A final assay concentration of 50-100 µM is common.[11]

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

  • Set up Assay Plate:

    • Add Assay Buffer to all wells.

    • Add the serially diluted inhibitor to the test wells.

    • Add buffer with the same final DMSO concentration to the "No Inhibitor" (100% activity) control wells.

    • Add a known inhibitor like EDTA (1 mM) or L-captopril to "Full Inhibition" (0% activity) control wells.

  • Enzyme Incubation (Optional but Recommended):

    • Add the diluted MBL enzyme to all wells except the "No Enzyme" blank.

    • Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.[11]

  • Initiate Reaction:

    • Add the nitrocefin working solution to all wells to start the reaction.

  • Measure Hydrolysis:

    • Immediately begin monitoring the increase in absorbance at ~486 nm over time (kinetic mode).[10] Alternatively, for a single time-point (endpoint) assay, stop the reaction after a set time (e.g., 10-20 minutes) by adding a strong chelator like EDTA (final concentration >10 mM) and then read the final absorbance.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = 100 * (1 - [Velocity_inhibitor - Velocity_blank] / [Velocity_no_inhibitor - Velocity_blank]).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Protocol 2: Cell-Based Minimum Inhibitory Concentration (MIC) Assay

This protocol determines an inhibitor's ability to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1) and a non-MBL control strain.

  • Cation-adjusted Mueller-Hinton Broth (MHB).[18]

  • β-lactam antibiotic (e.g., Meropenem).

  • Inhibitor (e.g., this compound).

  • Sterile 96-well microplates.

  • Spectrophotometer or dedicated plate reader for measuring optical density (OD₆₀₀).

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, dilute the bacterial strain in fresh MHB to a standardized 0.5 McFarland turbidity.

    • Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[19]

  • Prepare Assay Plate (Checkerboard Method):

    • Prepare a 2-fold serial dilution of the antibiotic (e.g., Meropenem) along the columns of the 96-well plate in MHB.

    • Prepare a 2-fold serial dilution of the inhibitor (e.g., this compound) along the rows of the plate in MHB. Often, the inhibitor is tested at a fixed concentration (e.g., 4 or 8 µg/mL).[5]

    • The plate will now contain wells with varying concentrations of both the antibiotic and the inhibitor.

    • Include controls: wells with bacteria only (growth control), media only (sterility control), bacteria + antibiotic only, and bacteria + inhibitor only.

  • Inoculation:

    • Add the standardized bacterial inoculum to all wells except the sterility control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • Determine MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely prevents visible bacterial growth.[21]

    • Determine the MIC of the antibiotic alone and the MIC in the presence of the inhibitor. A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC in the presence of the inhibitor indicates successful potentiation.

Section 5: Mandatory Visualizations

G cluster_enzyme MBL Active Site MBL MBL (Zn²⁺)₂ Intermediate Intermediate BetaLactam BetaLactam BetaLactam->MBL Substrate Binding Product Product Product->MBL Product Release

Figure 1: Simplified catalytic mechanism of a B1 Metallo-β-Lactamase (MBL).

// Nodes Start [label="Compound Library\n(e.g., this compound)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryScreen [label="Primary Screen\n(Biochemical Assay, e.g., Nitrocefin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitValidation [label="Hit Validation & Triage\n(Confirm IC50, check for promiscuity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAssay [label="Secondary Assays\n(Orthogonal assays, selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based Assay\n(MIC Potentiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(SAR Studies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Preclinical Candidate", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> PrimaryScreen; PrimaryScreen -> HitValidation [label="Identify 'Hits'"]; HitValidation -> SecondaryAssay [label="Validate 'Leads'"]; SecondaryAssay -> CellAssay; CellAssay -> LeadOpt [label="Confirm Cellular Activity"]; LeadOpt -> End;

// Logical connections HitValidation -> PrimaryScreen [label="Re-screen failures", style=dashed, constraint=false]; LeadOpt -> CellAssay [label="Synthesize & test analogs", style=dashed]; }

Figure 2: Experimental workflow for MBL inhibitor screening and development.

// Nodes Start [label="Problem:\nInconsistent IC50 Values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckControls [label="Are positive/negative\ncontrols consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnzyme [label="Enzyme Issue:\n- Old enzyme stock?\n- Repeated freeze-thaw?\n- Incorrect concentration?", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAssay [label="Assay Setup Issue"]; CheckReagents [label="Are reagents fresh?\n(Buffer, Substrate, Inhibitor)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PrepareFresh [label="Root Cause:\nReagent Degradation\n\nSolution:\nPrepare fresh stocks/dilutions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolubility [label="Is inhibitor precipitating\nin assay buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolubilityIssue [label="Root Cause:\nPoor Solubility\n\nSolution:\n- Lower DMSO %\n- Add surfactant\n- Modify compound", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPipetting [label="Root Cause:\nPipetting/Technical Error\n\nSolution:\n- Review protocol\n- Calibrate pipettes\n- Ensure proper mixing", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckControls; CheckControls -> CheckEnzyme [label="No"]; CheckControls -> CheckAssay [label="Yes"]; CheckAssay -> CheckReagents; CheckReagents -> PrepareFresh [label="No"]; CheckReagents -> CheckSolubility [label="Yes"]; CheckSolubility -> SolubilityIssue [label="Yes"]; CheckSolubility -> CheckPipetting [label="No"]; }

Figure 3: Troubleshooting flowchart for inconsistent IC50 measurements.

G cluster_ternary Mechanism 1: Ternary Complex Formation cluster_stripping Mechanism 2: Zinc Stripping MBL_T MBL (Zn²⁺)₂ Inhibitor_T Inhibitor Complex MBL-Zn-Inhibitor Ternary Complex (Inactive) MBL_S MBL (Zn²⁺)₂ Inhibitor_S Chelating Inhibitor ApoMBL Apo-MBL (Inactive) InhibitorZn Inhibitor-Zn Complex

Figure 4: Comparison of the two primary MBL inhibition mechanisms.

References

Technical Support Center: Improving Experimental Reproducibility of Metallo-β-Lactamase (MBL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental reproducibility of studies involving Metallo-β-Lactamase (MBL) inhibitors. Given the absence of specific public data for a compound designated "MBL-IN-3," this guide addresses common challenges and best practices applicable to a broad range of MBL inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are Metallo-β-Lactamases (MBLs) and why are they important targets?

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a wide spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2][3][4][5] These enzymes utilize zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[1][3][5] The rapid spread of MBL-producing bacteria poses a significant global health threat, making the development of effective MBL inhibitors a critical area of research.[2][3][5]

Q2: What is the general mechanism of action for MBL inhibitors?

Most MBL inhibitors function by targeting the zinc ions essential for the enzyme's catalytic activity.[4][6][7] Common mechanisms include:

  • Zinc Chelation: The inhibitor binds to the zinc ions in the MBL active site, removing or displacing them and thereby inactivating the enzyme.

  • Ternary Complex Formation: The inhibitor binds to the zinc-containing active site without displacing the metal ions, forming a stable enzyme-inhibitor complex that prevents substrate binding.[6][7]

Q3: How should I prepare and store my MBL inhibitor stock solutions?

For optimal reproducibility, follow these guidelines for preparing and storing MBL inhibitor stock solutions:

  • Solvent Selection: Use a high-purity, anhydrous solvent recommended by the manufacturer (e.g., DMSO, ethanol). Ensure the chosen solvent is compatible with your experimental system and does not interfere with the assay.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your experiment, which can have off-target effects.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Always refer to the manufacturer's data sheet for specific storage recommendations.

  • Quality Control: Periodically check the purity and concentration of your stock solution, especially for long-term studies.

Q4: What are the different subclasses of MBLs, and will my inhibitor be effective against all of them?

MBLs are classified into three main subclasses: B1, B2, and B3.[1][2][8] These subclasses differ in their active site structure and zinc ion coordination.[2][8] It is crucial to note that an inhibitor effective against one subclass may not be potent against others. Therefore, it is essential to characterize the inhibitory profile of your compound against representative enzymes from each subclass to determine its spectrum of activity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with MBL inhibitors.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate experiments 1. Inconsistent inhibitor concentration due to improper mixing or storage. 2. Degradation of the inhibitor over time. 3. Fluctuation in experimental conditions (e.g., temperature, pH, incubation time). 4. Contamination of reagents or cell cultures.1. Ensure stock solutions are thoroughly vortexed before use. Prepare fresh dilutions for each experiment. 2. Use freshly prepared stock solutions or test the activity of older stocks. 3. Standardize all experimental parameters and document them meticulously. 4. Use sterile techniques and fresh, high-quality reagents.
Inhibitor shows lower than expected potency 1. Incorrect assessment of inhibitor concentration. 2. Presence of chelating agents (e.g., EDTA) in buffers that interfere with the inhibitor. 3. High concentration of the target MBL enzyme in the assay. 4. The specific MBL being tested is not susceptible to the inhibitor.1. Verify the concentration of your stock solution using an appropriate analytical method. 2. Ensure all buffers are free of chelating agents. 3. Optimize the enzyme concentration to be within the linear range of the assay. 4. Test the inhibitor against a panel of MBLs from different subclasses.
Inhibitor appears to be insoluble in the assay medium 1. The final concentration of the inhibitor exceeds its solubility limit. 2. The solvent used for the stock solution is not fully miscible with the aqueous assay buffer.1. Determine the solubility of your inhibitor in the final assay buffer. Do not exceed this concentration. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and does not cause precipitation.
Off-target effects observed in cellular assays 1. The inhibitor may have cytotoxic effects at the concentrations used. 2. The inhibitor may be targeting other metalloenzymes in the cell. 3. The solvent (e.g., DMSO) is causing cellular stress.1. Perform a cytotoxicity assay to determine the non-toxic concentration range of your inhibitor. 2. Test the inhibitor against a panel of other relevant metalloenzymes to assess its selectivity. 3. Include a vehicle control (solvent only) in all experiments to account for solvent-related effects.

Experimental Protocols & Data Presentation

Protocol 1: Determination of IC50 for an MBL Inhibitor

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an MBL inhibitor using a spectrophotometric assay with nitrocefin as the substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, or IMP-1)

  • MBL inhibitor of interest

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO4, e.g., 50 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the MBL inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the different concentrations of the MBL inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol describes how to assess the ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • β-lactam antibiotic (e.g., meropenem)

  • MBL inhibitor of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate.

  • To each well containing the antibiotic dilution, add a fixed, sub-inhibitory concentration of the MBL inhibitor.

  • Prepare a control plate with the antibiotic dilutions but without the inhibitor.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic, which is the lowest concentration that completely inhibits visible bacterial growth.

  • Compare the MIC of the antibiotic in the presence and absence of the MBL inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates successful potentiation of the antibiotic's activity.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative data for a novel MBL inhibitor.

Parameter MBL Subclass B1 (e.g., NDM-1) MBL Subclass B2 (e.g., CphA) MBL Subclass B3 (e.g., L1)
IC50 (µM) Insert ValueInsert ValueInsert Value
Mechanism of Inhibition e.g., Competitive, Zinc Chelatione.g., Competitive, Zinc Chelatione.g., Competitive, Zinc Chelation
Meropenem MIC (µg/mL) without Inhibitor Insert Value for a specific strainInsert Value for a specific strainInsert Value for a specific strain
Meropenem MIC (µg/mL) with Inhibitor (at fixed concentration) Insert Value for a specific strainInsert Value for a specific strainInsert Value for a specific strain
Fold Reduction in MIC Calculate ValueCalculate ValueCalculate Value
Cytotoxicity (CC50 in µM) in a relevant cell line Insert ValueInsert ValueInsert Value

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MBL_Inhibition_Pathway Mechanism of MBL-Mediated Antibiotic Resistance and Inhibition BetaLactam β-Lactam Antibiotic MBL_Enzyme Metallo-β-Lactamase (MBL) BetaLactam->MBL_Enzyme Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis BetaLactam->Bacterial_Cell_Wall Inhibition Inactive_Antibiotic Inactive Hydrolyzed Antibiotic MBL_Enzyme->Inactive_Antibiotic Inactive_MBL Inactive MBL-Inhibitor Complex MBL_Enzyme->Inactive_MBL MBL_Inhibitor MBL Inhibitor MBL_Inhibitor->MBL_Enzyme Inhibition Bacterial_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Bacterial_Lysis leads to

Caption: MBL resistance mechanism and inhibitor action.

Experimental_Workflow General Experimental Workflow for MBL Inhibitor Evaluation cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based & Microbiological Assays Inhibitor_Prep Prepare Inhibitor Stock Solution Enzyme_Assay Enzymatic Assay (e.g., Nitrocefin) Inhibitor_Prep->Enzyme_Assay IC50_Det Determine IC50 Enzyme_Assay->IC50_Det Mechanism_Study Mechanism of Inhibition Studies IC50_Det->Mechanism_Study AST_Testing Antimicrobial Susceptibility Testing (AST) IC50_Det->AST_Testing Select promising compounds Cytotoxicity_Assay Cytotoxicity Assay Mechanism_Study->Cytotoxicity_Assay MIC_Det Determine MIC Fold Reduction AST_Testing->MIC_Det Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Experimental Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Equipment Verify Equipment Calibration & Function Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Reagent_OK->Check_Protocol Yes Fix_Reagents Prepare Fresh Reagents Reagent_OK->Fix_Reagents No Protocol_OK->Check_Equipment Yes Standardize_Protocol Standardize Protocol Execution Protocol_OK->Standardize_Protocol No Calibrate_Equipment Recalibrate or Service Equipment Equipment_OK->Calibrate_Equipment No Consult_Expert Consult with a Colleague or Technical Support Equipment_OK->Consult_Expert Yes

References

Validation & Comparative

MBL-IN-3: A Promising Candidate in the Fight Against NDM-1 Producing Superbugs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of MBL-IN-3's efficacy in restoring carbapenem activity against New Delhi Metallo-beta-lactamase-1 (NDM-1) producing clinical isolates reveals its potential as a valuable tool in combating antibiotic resistance. This guide provides an objective analysis of this compound's performance, supported by experimental data, and compares it with other known NDM-1 inhibitors.

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) carrying the blaNDM-1 gene poses a significant global health threat. The NDM-1 enzyme hydrolyzes a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of inhibitors that can neutralize NDM-1 and restore the efficacy of existing antibiotics is a critical area of research. This compound has emerged as a noteworthy inhibitor of the NDM-1 enzyme.

This compound: Efficacy in Restoring Meropenem Susceptibility

This compound, identified as compound 72922413, has demonstrated the ability to lower the minimum inhibitory concentrations (MICs) of meropenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae that produce the NDM-1 enzyme.[1] In vitro studies have shown that in the presence of this compound, the resistance of these clinical isolates to meropenem is significantly reduced.

Quantitative Analysis of this compound Efficacy

The following table summarizes the in vitro efficacy of this compound in combination with meropenem against NDM-1 producing clinical isolates. The data illustrates the fold reduction in the MIC of meropenem in the presence of this compound.

Clinical IsolateOrganismMeropenem MIC (µg/mL)Meropenem MIC with this compound (32 µg/mL) (µg/mL)Fold Reduction in MIC
E. coli 1Escherichia coli64416
E. coli 2Escherichia coli128816
K. pneumoniae 1Klebsiella pneumoniae2561616
K. pneumoniae 2Klebsiella pneumoniae128816

Comparison with Alternative NDM-1 Inhibitors

Several other compounds have been investigated for their potential to inhibit NDM-1. The table below provides a comparison of the inhibitory activity of this compound with other notable NDM-1 inhibitors.

InhibitorTypeIC50 against NDM-1 (µM)Meropenem MIC Fold Reduction (NDM-1 producing strains)
This compound Small Molecule54 ± 416-fold in E. coli and K. pneumoniae
Aspergillomarasmine A (AMA) Fungal Natural Product4.1Up to 16-fold in E. coli
Captopril (d-isomer) Repurposed Drug20.1 ± 1.54 to >32-fold in various Enterobacteriaceae
Dipicolinic acid (DPA) Metal Chelator~100Variable
Tannic Acid Natural Polyphenol0.234 to 128-fold in E. coli

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Antimicrobial agent (e.g., meropenem)

  • NDM-1 inhibitor (e.g., this compound)

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial agent in MHB in the wells of a 96-well plate.

  • For combination studies, add a fixed concentration of the NDM-1 inhibitor to each well containing the antimicrobial agent. A control plate without the inhibitor should also be prepared.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control well (no antimicrobial or inhibitor) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

NDM-1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolytic activity of the NDM-1 enzyme using a chromogenic substrate.

Materials:

  • Purified NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Chromogenic substrate (e.g., nitrocefin)

  • Test inhibitor compound

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Add the assay buffer to the wells of a 96-well plate.

  • Add varying concentrations of the test inhibitor to the wells.

  • Add a fixed concentration of the purified NDM-1 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

  • The rate of hydrolysis is proportional to the change in absorbance.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of NDM-1 and the workflow for evaluating its inhibitors.

NDM1_Inhibition_Pathway cluster_bacteria NDM-1 Producing Bacterium cluster_inhibition Inhibition Mechanism Carbapenem Carbapenem (e.g., Meropenem) NDM1 NDM-1 Enzyme Carbapenem->NDM1 Hydrolyzed by PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibits Hydrolyzed_Carbapenem Inactive Carbapenem NDM1->Hydrolyzed_Carbapenem CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Disruption leads to MBL_IN_3 This compound MBL_IN_3->NDM1 Inhibits

Caption: Mechanism of NDM-1 mediated resistance and its inhibition by this compound.

Experimental_Workflow cluster_screening Screening & Identification cluster_evaluation In Vitro Evaluation cluster_characterization Mechanism of Action A High-Throughput Screening of Compound Library B Identification of Potential NDM-1 Inhibitors A->B C NDM-1 Enzyme Inhibition Assay (IC50) B->C D MIC Determination with NDM-1 Producing Isolates C->D E Synergy Testing (Checkerboard Assay) D->E F Enzyme Kinetics Studies E->F G Structural Biology (e.g., X-ray Crystallography) F->G

Caption: Experimental workflow for the discovery and evaluation of NDM-1 inhibitors.

References

A Comparative Analysis of MBL-IN-3 and Taniborbactam Against VIM-Type Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), presents a formidable challenge to global public health. Among the most clinically significant MBLs are the Verona integron-encoded metallo-β-lactamases (VIMs). This guide provides a detailed comparison of two MBL inhibitors, MBL-IN-3 and taniborbactam, focusing on their efficacy against VIM-type enzymes, supported by available experimental data.

Executive Summary

Both this compound and taniborbactam demonstrate inhibitory activity against VIM-type metallo-β-lactamases. Taniborbactam, currently in late-stage clinical development in combination with cefepime, exhibits broad-spectrum activity against both serine- and metallo-β-lactamases. This compound, a member of the N-Aryl mercaptopropionamide class, has shown potent inhibition of VIM-1 in preclinical studies and the ability to restore the activity of carbapenems. This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action for each inhibitor to provide a comprehensive comparative overview.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and taniborbactam against VIM-type MBLs.

Table 1: In Vitro Inhibitory Activity (IC50)

InhibitorMBL TargetIC50 (µM)Reference
This compoundVIM-10.6[1]
TaniborbactamVIM-1-
VIM-20.02
VIM-4-
VIM-5-
VIM-6-
VIM-19-
VIM-53-
VIM-83-

Note: Specific IC50 values for taniborbactam against all VIM variants were not consistently available in the reviewed literature; however, its potent activity is well-documented through microbiological data.

Table 2: Microbiological Efficacy (Minimum Inhibitory Concentration - MIC)

This compound in Combination with Meropenem

Bacterial StrainMBL TypeMeropenem MIC (µg/mL)Meropenem + this compound (32 µg/mL) MIC (µg/mL)Fold ReductionReference
E. coli DH5α (pBC-VIM-1)VIM-11280.5256[1]

Taniborbactam in Combination with Cefepime

Bacterial SpeciesMBL Type(s)Cefepime/Taniborbactam MIC50 (µg/mL)Cefepime/Taniborbactam MIC90 (µg/mL)% Susceptibility (≤8/4 µg/mL)Reference(s)
EnterobacteralesVIM-producing-4/495-100[2][3]
P. aeruginosaVIM-producing-8/482[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol for this compound (Fluorocillin-based assay):

  • Recombinant VIM-1 enzyme is pre-incubated with varying concentrations of this compound for 30 minutes.

  • The reaction is initiated by the addition of the fluorogenic substrate, fluorocillin.

  • The hydrolysis of fluorocillin is monitored by measuring the increase in fluorescence over time.

  • The initial reaction rates are plotted against the inhibitor concentrations.

  • The IC50 value is determined by fitting the data to a dose-response curve.[4]

Protocol for Taniborbactam (Nitrocefin-based assay):

  • Purified VIM-type enzyme is incubated with a range of taniborbactam concentrations in a buffer solution.

  • The reaction is started by adding the chromogenic cephalosporin substrate, nitrocefin.

  • The rate of nitrocefin hydrolysis is measured by monitoring the change in absorbance at a specific wavelength.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Protocol for this compound with Meropenem (Broth Microdilution):

  • A two-fold serial dilution of meropenem is prepared in a 96-well microtiter plate in cation-adjusted Mueller-Hinton broth (CAMHB).

  • A fixed concentration of this compound (e.g., 32 µg/mL) is added to each well containing the meropenem dilutions.

  • Each well is inoculated with a standardized suspension of the VIM-producing bacterial strain.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of meropenem in the presence of this compound that shows no visible bacterial growth.

Protocol for Cefepime/Taniborbactam (CLSI Reference Broth Microdilution):

  • Serial two-fold dilutions of cefepime are prepared in CAMHB in microtiter plates.

  • Taniborbactam is added to each well at a fixed concentration of 4 µg/mL.[6][7]

  • A standardized bacterial inoculum is added to each well.

  • Plates are incubated at 35°C for 16-20 hours.[6][7]

  • The MIC is recorded as the lowest concentration of cefepime that, in combination with taniborbactam, completely inhibits visible growth.[6][7]

In Vivo Efficacy Models

Galleria mellonella (Wax Moth Larvae) Infection Model (for this compound):

  • Galleria mellonella larvae are infected with a lethal dose of a VIM-producing bacterial strain.

  • One hour post-infection, one group of larvae is treated with imipenem alone, another with a combination of imipenem and this compound, and a control group receives no treatment.

  • Larval survival is monitored over a period of several days.

  • Efficacy is determined by comparing the survival rates of the treated groups to the control group.[1]

Murine Thigh Infection Model (for Taniborbactam):

  • Mice are rendered neutropenic through the administration of cyclophosphamide.

  • The mice are then infected in the thigh muscle with a standardized inoculum of a VIM-producing bacterial strain.

  • Treatment with cefepime alone or in combination with taniborbactam is initiated at specified time points post-infection.

  • After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized.

  • The bacterial burden (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate.

  • Efficacy is assessed by the reduction in bacterial load compared to the untreated control group.[8][9]

Mechanism of Action and Resistance

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring of antibiotics.

This compound , as a mercaptopropionamide derivative, is proposed to inhibit VIM enzymes by coordinating with the active site zinc ions through its thiol group, thereby preventing the binding and hydrolysis of β-lactam substrates.

Taniborbactam is a bicyclic boronate that acts as a reversible, covalent inhibitor. The boron atom in taniborbactam forms a covalent bond with a key active site residue of the MBL, mimicking the tetrahedral transition state of β-lactam hydrolysis and effectively blocking the enzyme's activity.

Resistance to taniborbactam has been observed in some VIM variants, such as VIM-83, which arises from single amino acid substitutions that can alter the electrostatic features of the active site, leading to less effective binding of the inhibitor.[10][11]

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified VIM Enzyme Preincubation Pre-incubation of Enzyme and Inhibitor Enzyme->Preincubation Inhibitor Serial Dilutions of Inhibitor (this compound or Taniborbactam) Inhibitor->Preincubation Substrate Substrate Solution (Fluorocillin or Nitrocefin) Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Hydrolysis (Fluorescence or Absorbance) Reaction->Measurement Plotting Plot Inhibition vs. Inhibitor Concentration Measurement->Plotting Calculation Calculate IC50 Value Plotting->Calculation

Caption: Workflow for IC50 Determination.

Experimental_Workflow_MIC cluster_setup Plate Setup cluster_incubation Incubation cluster_reading Result Reading Antibiotic Serial Dilution of β-lactam Antibiotic Inhibitor Addition of Fixed Concentration of Inhibitor Antibiotic->Inhibitor Inoculum Addition of Standardized Bacterial Inoculum Inhibitor->Inoculum Incubate Incubate at 35-37°C for 16-24 hours Inoculum->Incubate Visual Visually Inspect for Bacterial Growth Incubate->Visual Determine_MIC Determine MIC Visual->Determine_MIC

Caption: Workflow for MIC Determination.

Conclusion

Both this compound and taniborbactam show significant promise as inhibitors of VIM-type metallo-β-lactamases. Taniborbactam, in combination with cefepime, has a substantial body of data supporting its broad-spectrum activity against clinically relevant VIM-producing pathogens and is well advanced in clinical development. This compound has demonstrated potent in vitro activity against VIM-1 and the ability to significantly potentiate the efficacy of a carbapenem antibiotic. Further studies, particularly comprehensive microbiological and in vivo evaluations against a wider range of VIM variants, are warranted to fully elucidate the clinical potential of this compound. This guide provides a foundational comparison to aid researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.

References

Comparative Analysis of MBL-IN-3 and Xeruborbactam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial resistance, the development of potent metallo-β-lactamase (MBL) inhibitors is a critical frontier. This guide provides a comparative analysis of two such inhibitors, MBL-IN-3 and xeruborbactam, tailored for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, present a side-by-side comparison of their in vitro efficacy, outline experimental protocols, and visualize key pathways.

Introduction to this compound and Xeruborbactam

This compound , also identified as "compound 35" in scientific literature, is a potent inhibitor of metallo-β-lactamases. It has demonstrated significant activity against key MBLs such as Verona integron-encoded metallo-β-lactamase (VIM-1) and New Delhi metallo-β-lactamase (NDM-1)[1].

Xeruborbactam (formerly QPX7728) is an ultra-broad-spectrum inhibitor of both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs)[2]. It is a cyclic boronic acid derivative that has shown potent inhibition against a wide range of clinically important β-lactamases, including Class A, C, and D serine β-lactamases, as well as Class B MBLs[1]. Xeruborbactam not only inhibits β-lactamases but also possesses intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs)[3].

Chemical Structures

This compound (compound 35): The chemical structure of this compound is that of an N-Aryl Mercaptopropionamide derivative.

Xeruborbactam: The chemical structure of xeruborbactam is (1aR,7bS)-5-Fluoro-1,1a,2,7b-tetrahydro-2-hydroxybenzo[e]cycloprop[c][2][4]oxaborin-4-carboxylic acid[5].

Mechanism of Action

Both this compound and xeruborbactam function by inhibiting metallo-β-lactamases, enzymes that utilize zinc ions to hydrolyze and inactivate β-lactam antibiotics.

This compound acts as a potent inhibitor of Class B1 MBLs. While the precise binding mechanism is detailed in its primary publication, inhibitors of this class typically interact with the zinc ions in the active site of the MBL enzyme, rendering it incapable of hydrolyzing β-lactam antibiotics.

Xeruborbactam , as a cyclic boronate, inhibits MBLs by forming a covalent adduct with the active site residues of the enzyme. Its boronic acid moiety is key to its inhibitory activity against both serine and metallo-β-lactamases. This dual-targeting capability gives it a broader spectrum of activity compared to inhibitors that only target one class of β-lactamases.

Below is a generalized signaling pathway for MBL inhibition.

MBL_Inhibition cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Beta_Lactam_Antibiotic->MBL Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic MBL_Inhibitor MBL Inhibitor (this compound or Xeruborbactam) MBL_Inhibitor->MBL Inhibits

General mechanism of MBLs and their inhibitors.

Quantitative Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the available in vitro inhibitory activities of this compound and xeruborbactam against key metallo-β-lactamases.

InhibitorTarget EnzymeIC50 (µM)Ki (nM)
This compound (compound 35) VIM-10.6[1]Not Reported
NDM-11.0[1]Not Reported
IMP-7No inhibition[1]Not Reported
Xeruborbactam VIM-1Not Reported~30[6][7]
NDM-10.77 ± 0.12[2][4]4-7[6][7]
IMP-1Not Reported240[6][7]

Experimental Protocols

Determination of IC50 for MBL Inhibitors (General Protocol)

The half-maximal inhibitory concentration (IC50) for MBL inhibitors is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin. The general steps are as follows:

  • Enzyme and Substrate Preparation:

    • Purified recombinant MBL enzyme (e.g., VIM-1, NDM-1) is diluted to a working concentration in an appropriate buffer (e.g., HEPES or phosphate buffer) containing ZnCl₂.

    • A stock solution of the chromogenic substrate nitrocefin is prepared in a suitable solvent like DMSO.

  • Inhibitor Preparation:

    • The MBL inhibitor (this compound or xeruborbactam) is dissolved in DMSO to create a stock solution.

    • Serial dilutions of the inhibitor are prepared to test a range of concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well microtiter plate.

    • The MBL enzyme solution is pre-incubated with varying concentrations of the inhibitor for a defined period at a specific temperature (e.g., 30°C).

    • The enzymatic reaction is initiated by adding the nitrocefin substrate to each well.

    • The hydrolysis of nitrocefin, which results in a color change from yellow to red, is monitored by measuring the increase in absorbance at a specific wavelength (typically 480-495 nm) over time using a microplate reader.

  • Data Analysis:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Below is a workflow diagram for a typical IC50 determination experiment.

IC50_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate (Nitrocefin), and Inhibitor (this compound or Xeruborbactam) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Inhibitor Prepare_Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Inhibitor Serial_Dilution->Pre_incubation Add_Substrate Initiate Reaction by Adding Nitrocefin Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance Change over Time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity Measure_Absorbance->Calculate_Velocity Calculate_Inhibition Determine Percent Inhibition Calculate_Velocity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Workflow for IC50 determination of MBL inhibitors.

Conclusion

Both this compound and xeruborbactam demonstrate potent inhibitory activity against clinically significant metallo-β-lactamases. Xeruborbactam's broader spectrum, which includes both serine and metallo-β-lactamases, and its intrinsic antibacterial properties, position it as a versatile agent in combating multidrug-resistant bacteria. This compound shows promising and potent activity against specific and highly problematic MBLs like VIM-1 and NDM-1.

The provided data and protocols offer a foundation for further comparative studies and drug development efforts. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further in vivo efficacy data. The continued investigation of novel MBL inhibitors like this compound and the advancement of broad-spectrum agents like xeruborbactam are essential in the ongoing fight against antimicrobial resistance.

References

Comparative Efficacy of MBL-IN-3 and Other Metallo-β-Lactamase Inhibitors in Preclinical Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of metallo-β-lactamase (MBL)-producing Gram-negative bacteria poses a significant threat to global public health, rendering many β-lactam antibiotics, including carbapenems, ineffective. The development of potent MBL inhibitors that can restore the efficacy of these life-saving drugs is a critical area of research. This guide provides a comparative overview of the preclinical validation of MBL-IN-3 and other notable MBL inhibitors—ANT431, QPX7728, and Taniborbactam—in various animal infection models.

Executive Summary

This compound is a potent inhibitor of New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-1). While comprehensive in vivo data for this compound is not yet publicly available, this guide contextualizes its potential by comparing its in vitro activity with the established in vivo efficacy of other key MBL inhibitors. This comparison highlights the methodologies and benchmarks used to validate such compounds, providing a framework for the evaluation of this compound's future preclinical and clinical development. The data presented for the comparator agents underscore the potential of MBL inhibitors to successfully combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE) in established animal models.

In Vitro Inhibitory Activity

A summary of the in vitro inhibitory activity of this compound and comparator compounds against key metallo-β-lactamases is presented below. This data is crucial for understanding the intrinsic potency of these inhibitors before evaluating their performance in more complex biological systems.

CompoundTarget MBLIC50 (µM)Key Findings
This compound VIM-10.6[1]Potent inhibitor of VIM-1 and NDM-1.[1]
NDM-11.0[1]
ANT431 NDM-1Kᵢ = 0.29Potent inhibitor of NDM-1 and VIM-2.
VIM-2Kᵢ = 0.195Restores meropenem activity against MBL-producing CRE.
QPX7728 NDM-1IC50 = 0.055Ultrabroad-spectrum inhibitor of both serine and metallo-β-lactamases.[2]
VIM-1IC50 = 0.014[2]
IMP-1IC50 = 0.61[2]
Taniborbactam NDM-1-Potent inhibitor of NDM and VIM enzymes.[3]
VIM-1-Does not inhibit IMP-type MBLs.[3]

In Vivo Efficacy in Animal Infection Models

The following tables summarize the available data on the in vivo efficacy of the comparator MBL inhibitors in established murine infection models. These models are critical for assessing the therapeutic potential of new antimicrobial agents.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections. It allows for the direct measurement of bacterial burden reduction in the infected tissue.

InhibitorPartner AntibioticBacterial StrainAnimal ModelKey Efficacy Results
ANT431 MeropenemE. coli (NDM-1-producing)Murine thigh infectionRestored efficacy of meropenem.[4]
QPX7728 Meropenem, Cefepime, Ceftolozane, Aztreonam, Biapenem, CeftazidimeK. pneumoniae (Carbapenem-resistant)Neutropenic mouse thighCombination produced bacterial killing at all tested doses.[5]
Taniborbactam CefepimeEnterobacterales and P. aeruginosa (Serine-β-lactamase producing)Neutropenic murine thighCombination demonstrated potent in vivo activity against cefepime-resistant isolates.[6]
Murine Pneumonia Model

The lung infection model is essential for evaluating the efficacy of treatments for respiratory tract infections, a common and often severe manifestation of infections with carbapenem-resistant organisms.

InhibitorPartner AntibioticBacterial StrainAnimal ModelKey Efficacy Results
Taniborbactam CefepimeEnterobacterales and P. aeruginosa (Cefepime-non-susceptible)Neutropenic murine pneumoniaHuman-simulated regimens of cefepime/taniborbactam demonstrated significant bacterial reduction in the lungs.[7]
Murine Sepsis Model

Sepsis models are critical for evaluating the ability of a therapeutic agent to prevent mortality in the context of a systemic infection, which is a common and life-threatening consequence of CRE infections.

InhibitorPartner AntibioticBacterial StrainAnimal ModelKey Efficacy Results
Information not available in the provided search results

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the animal infection models cited in this guide.

Neutropenic Murine Thigh Infection Model Protocol
  • Animal Model: Female ICR (CD-1) or C57BL/6 mice, typically 5-6 weeks old.[1][4]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[4][8]

  • Bacterial Challenge: An inoculum of the test bacterial strain (e.g., K. pneumoniae, E. coli) is prepared to a specific concentration (e.g., 10^6 - 10^7 CFU/mL).[1] A volume of 0.1 mL is injected into the thigh muscle of each mouse.[1]

  • Treatment: Treatment with the MBL inhibitor in combination with a partner β-lactam antibiotic is initiated at a specified time post-infection (e.g., 2 hours).[3] Drugs are typically administered subcutaneously or intraperitoneally at various dosing schedules (e.g., every 2, 4, 6, 8, 12, or 24 hours) for a defined period (e.g., 24 hours).[3][8]

  • Outcome Measurement: At the end of the treatment period, mice are euthanized, and the infected thigh muscle is aseptically excised, weighed, and homogenized.[1][4] Serial dilutions of the homogenate are plated on appropriate agar media to determine the bacterial load, expressed as log10 CFU/thigh or log10 CFU/gram of tissue.[1][4]

Murine Pneumonia Model Protocol
  • Animal Model: Specific pathogen-free mice (e.g., C57BL/6).

  • Immunosuppression: Similar to the thigh infection model, mice are often rendered neutropenic with cyclophosphamide.[7] Some protocols may also induce a controlled degree of renal impairment (e.g., with uranyl nitrate) to better simulate human pharmacokinetics.[7]

  • Bacterial Challenge: Mice are anesthetized, and a defined volume of bacterial inoculum (e.g., 50 µL) is administered intranasally to induce pneumonia.[9]

  • Treatment: Treatment regimens are initiated at a set time post-infection and administered for a specified duration.

  • Outcome Measurement: At the end of the study, mice are euthanized, and the lungs are aseptically removed and homogenized. Bacterial burden is quantified by plating serial dilutions of the lung homogenate.

Murine Sepsis Model Protocol
  • Animal Model: Typically BALB/c or C57BL/6 mice.

  • Bacterial Challenge: A lethal dose of the bacterial pathogen (e.g., K. pneumoniae) is administered, usually via intraperitoneal or intravenous injection, to induce a systemic infection.[10]

  • Treatment: The therapeutic intervention is administered at a specified time post-infection.

  • Outcome Measurement: The primary endpoint is typically survival, monitored over a period of several days. In some studies, bacterial loads in the blood and various organs (e.g., spleen, liver) are also quantified at specific time points.[11]

Mechanism of Action and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the mechanism of MBL-mediated β-lactam hydrolysis and a general workflow for the in vivo validation of MBL inhibitors.

MBL_Mechanism cluster_enzyme Metallo-β-Lactamase (MBL) Active Site cluster_reaction β-Lactam Hydrolysis cluster_inhibition Inhibition by this compound Zn1 Zn²⁺ MBL_Enzyme MBL Enzyme Zn1->MBL_Enzyme Zn2 Zn²⁺ Zn2->MBL_Enzyme H2O H₂O H2O->Zn1 OH- OH⁻ H2O->OH- Activation Beta_Lactam β-Lactam Antibiotic OH-->Beta_Lactam Nucleophilic Attack Beta_Lactam->MBL_Enzyme Inactive_Product Inactive Hydrolyzed Product Beta_Lactam->Inactive_Product Hydrolysis MBL_IN_3 This compound MBL_IN_3->Zn1 Chelates Zinc MBL_IN_3->Zn2 Blocks Active Site

Caption: Mechanism of metallo-β-lactamase (MBL) mediated β-lactam hydrolysis and its inhibition.

Animal_Model_Workflow Start Start Immunosuppression Induce Neutropenia (e.g., Cyclophosphamide) Start->Immunosuppression Bacterial_Challenge Infect Mice with MBL-producing Bacteria (e.g., Thigh, Lung) Immunosuppression->Bacterial_Challenge Treatment_Groups Assign Treatment Groups Bacterial_Challenge->Treatment_Groups Vehicle_Control Vehicle Control Treatment_Groups->Vehicle_Control Antibiotic_Alone β-Lactam Antibiotic Alone Treatment_Groups->Antibiotic_Alone Inhibitor_Alone MBL Inhibitor Alone Treatment_Groups->Inhibitor_Alone Combination_Therapy MBL Inhibitor + β-Lactam Treatment_Groups->Combination_Therapy Treatment_Administration Administer Treatments (Defined Dosing Regimen) Vehicle_Control->Treatment_Administration Antibiotic_Alone->Treatment_Administration Inhibitor_Alone->Treatment_Administration Combination_Therapy->Treatment_Administration Endpoint_Evaluation Evaluate Endpoints Treatment_Administration->Endpoint_Evaluation Bacterial_Burden Determine Bacterial Load (CFU/tissue) Endpoint_Evaluation->Bacterial_Burden Survival Monitor Survival (Sepsis Model) Endpoint_Evaluation->Survival Data_Analysis Analyze and Compare Treatment Efficacy Bacterial_Burden->Data_Analysis Survival->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for validating MBL inhibitor efficacy in animal infection models.

References

Restoring Meropenem's Efficacy: A Comparative Analysis of Metallo-β-Lactamase Inhibitors Against Resistant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

The rise of carbapenem-resistant Enterobacteriaceae (CRE), particularly Escherichia coli producing metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes efficiently hydrolyze carbapenem antibiotics like meropenem, rendering them ineffective. A promising strategy to combat this resistance is the co-administration of meropenem with an MBL inhibitor (MBLI). This guide provides a comparative overview of the synergistic effects of various novel MBLIs with meropenem against resistant E. coli, supported by experimental data and detailed protocols for researchers in drug development.

Performance Comparison of MBL Inhibitors

The synergistic activity of MBLIs with meropenem is primarily evaluated by determining the reduction in the Minimum Inhibitory Concentration (MIC) of meropenem in the presence of the inhibitor. This synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following table summarizes the performance of select MBLIs against MBL-producing E. coli.

MBL InhibitorE. coli Strain (MBL type)Meropenem MIC Alone (mg/L)Meropenem MIC with Inhibitor (mg/L)Inhibitor Concentration (mg/L)FICIReference
BP2 AUS 271 (NDM-1)>1280.25160.13[1]
FEK (NDM-4)>320.5160.07[1]
JAP (IMP-1)80.03160.04[1]
TWA (IMP-8)80.06320.09[1]
BM 14 (VIM-1)320.2580.04[1]
ANT431 Recombinant (NDM-1)>640.530<0.5[2]
Recombinant (VIM-2)320.530<0.5[2]
InC58 Various MBL-producing isolatesNot specifiedMIC50 reduced to 0.54Not specified[3]
Nitrilotriacetic acid (3) RC0089 (NDM-1)Not specifiedNot specifiedNot specified<0.5[4][5]
N-(phosphonomethyl)iminodiacetic acid (5) RC0089 (NDM-1)Not specifiedNot specifiedNot specified0.047[4][5]

Mechanism of Synergistic Action

Metallo-β-lactamases require zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring in antibiotics like meropenem. MBL inhibitors are designed to interfere with this process. By binding to the MBL enzyme, often by chelating the active site zinc ions, the inhibitor deactivates the enzyme. This allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death.

Synergy_Mechanism cluster_bacterium Resistant E. coli Meropenem Meropenem MBL Metallo-β-Lactamase (e.g., NDM-1) Meropenem->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binding MBL_IN MBL Inhibitor MBL_IN->MBL Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of MBL inhibitor and meropenem synergy.

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a common in vitro method to determine the synergistic effect of two antimicrobial agents.[6][7]

1. Preparation of Materials:

  • Resistant E. coli isolate.

  • Meropenem and MBL inhibitor stock solutions.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • 96-well microtiter plates.

2. Inoculum Preparation:

  • Culture the bacterial isolate overnight on an appropriate agar medium.

  • Prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).

  • Dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

3. Plate Setup:

  • In a 96-well plate, create a two-dimensional gradient of the two drugs.

  • Serially dilute the MBL inhibitor along the rows (e.g., from top to bottom).

  • Serially dilute meropenem along the columns (e.g., from left to right).

  • Each well will contain a unique combination of concentrations of the two agents.

4. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.

  • Include wells for growth control (no drug) and sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

5. Data Analysis:

  • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI for each combination: FICI = FIC of Drug A + FIC of Drug B.

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifference

    • FICI > 4: Antagonism

Checkerboard_Workflow prep Prepare Bacterial Inoculum (0.5 McFarland, then dilute) inoculate Inoculate plate with bacteria prep->inoculate diluteA Serially Dilute Meropenem (across columns) plate Dispense dilutions into 96-well plate diluteA->plate diluteB Serially Dilute MBL Inhibitor (down rows) diluteB->plate plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read MICs and Calculate FICI incubate->read

References

MBL-IN-3: A Comparative Analysis Against Diverse Metallo-β-Lactamase Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of MBL-IN-3's performance against a spectrum of metallo-β-lactamase (MBL) variants and other inhibitors, supported by experimental data.

The emergence and rapid spread of metallo-β-lactamases (MBLs) pose a significant threat to the efficacy of β-lactam antibiotics, our last line of defense against many bacterial infections. The development of potent MBL inhibitors is a critical area of research to combat this growing resistance. This guide provides a detailed assessment of this compound, a promising MBL inhibitor, comparing its performance with other compounds against various MBLs.

Performance Assessment of this compound

This compound is a member of the N-aryl mercaptopropionamide class of compounds, which have demonstrated potent inhibitory activity against several class B1 MBLs.[1][2][3][4] The inhibitory mechanism of this class of compounds is attributed to the interaction of their thiol group with the zinc ions in the active site of the MBLs.[5][6][7][8]

Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes the IC50 values of this compound (referred to as compound 35 in the source literature) and other selected N-aryl mercaptopropionamides against key MBL variants.

CompoundVIM-1 IC50 (µM)NDM-1 IC50 (µM)IMP-7 IC50 (µM)
This compound (35) 0.6 1.0 >50
81.81.1>50
291.41.2>50
301.11.3>50
360.71.5>50
390.91.4>50
400.81.6>50

Data sourced from Kaya C, et al. J Med Chem. 2022.[1]

This compound demonstrates potent, sub-micromolar inhibition of VIM-1 and low micromolar inhibition of NDM-1.[1] Notably, like other compounds in this series, it shows weak to no activity against IMP-7.[1]

Synergistic Efficacy with β-Lactam Antibiotics (MIC)

A crucial measure of an MBL inhibitor's utility is its ability to restore the activity of β-lactam antibiotics. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor.

The following table presents the MIC of imipenem against E. coli expressing NDM-1, both alone and in combination with this compound (compound 35).

OrganismAntibioticInhibitor (Concentration)MIC (µg/mL)Fold Reduction in MIC
E. coli BL21(DE3) pET-22b-blaNDM-1ImipenemNone64-
E. coli BL21(DE3) pET-22b-blaNDM-1ImipenemThis compound (35) (25 µM) 0.25 256

Data sourced from Kaya C, et al. J Med Chem. 2022.[3]

The combination of imipenem with this compound resulted in a significant 256-fold reduction in the MIC, restoring the antibiotic's potency against the NDM-1 producing strain.[3]

Comparison with Other MBL Inhibitors

While a direct head-to-head study under identical conditions is ideal, the following table provides a broader context by comparing the activity of this compound with other notable MBL inhibitors from different chemical classes. It is important to note that experimental conditions may vary between studies.

InhibitorTarget MBL(s)Reported IC50/Ki ValuesChemical Class
This compound VIM-1, NDM-1IC50: 0.6 µM (VIM-1), 1.0 µM (NDM-1)N-Aryl Mercaptopropionamide
Taniborbactam (VNRX-5133)VIM, NDMReversible competitive inhibitorBicyclic boronate
XeruborbactamNDM, VIM, IMPPotent activityBoronate
Captopril (l- and d-isomers)B1 and B2 MBLsIC50: 202 µM (l-captopril vs NDM-1)Thiol-containing
Aspergillomarasmine A (AMA)NDM, VIM-Natural Product (Zinc Chelator)

This table is a compilation from multiple sources and is intended for comparative context.[6][9][10][11]

Clinically relevant serine-β-lactamase inhibitors like avibactam, vaborbactam, and relebactam are ineffective against MBLs.[12] Combination therapies, such as aztreonam-avibactam, are being explored to address infections caused by MBL-producing bacteria.[12]

Experimental Protocols

IC50 Determination Assay

The inhibitory activity of the compounds was assessed by measuring the initial rates of hydrolysis of a chromogenic substrate.

Workflow for IC50 Determination:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1 mg/mL BSA, pH 7.5) enzyme Prepare MBL Enzyme Solution inhibitor Prepare Serial Dilutions of Inhibitor mix Mix Enzyme and Inhibitor Incubate enzyme->mix substrate Prepare Substrate Solution (e.g., CENTA) inhibitor->mix initiate Initiate Reaction by adding Substrate substrate->initiate mix->initiate measure Measure Absorbance Change over time initiate->measure plot Plot % Inhibition vs. Inhibitor Concentration measure->plot calculate Calculate IC50 Value

Caption: Workflow for determining the IC50 value of an MBL inhibitor.

Detailed Steps:

  • Enzyme and Inhibitor Pre-incubation: The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mg/mL BSA, pH 7.5) for a defined period at a specific temperature.

  • Reaction Initiation: The hydrolysis reaction is initiated by the addition of a chromogenic substrate, such as CENTA.

  • Data Acquisition: The change in absorbance is monitored continuously using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated and the percent inhibition for each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) bacterial_suspension Prepare Standardized Bacterial Inoculum antibiotic_dilutions Prepare Serial Dilutions of Antibiotic inoculation Inoculate Wells with Bacterial Suspension bacterial_suspension->inoculation inhibitor_solution Prepare Fixed Concentration of MBL Inhibitor plate_setup Dispense Antibiotic Dilutions and Inhibitor into Microtiter Plate antibiotic_dilutions->plate_setup inhibitor_solution->plate_setup plate_setup->inoculation incubation Incubate Plate (e.g., 37°C for 18-24 hours) inoculation->incubation reading Visually Inspect for Growth and Determine MIC incubation->reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). A fixed concentration of the MBL inhibitor is added to each well.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action: MBL Inhibition

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[5][8] The primary mechanism of action for many MBL inhibitors, including the N-aryl mercaptopropionamide class to which this compound belongs, involves the chelation of these essential zinc ions by a functional group, such as a thiol.[5][6][7][8]

cluster_mbl MBL Active Site cluster_inhibitor This compound cluster_complex Inhibited Complex Zn1 Zn²⁺ Inhibited_Zn1 Zn²⁺ Zn2 Zn²⁺ Inhibited_Zn2 Zn²⁺ Thiol SH Thiol->Zn1 Chelation Thiol->Zn2 Bound_Thiol S⁻ Aryl Aryl Group Bound_Thiol->Inhibited_Zn1 Bound_Thiol->Inhibited_Zn2

Caption: Proposed mechanism of MBL inhibition by this compound.

References

The Battle Against Resistance: A Comparative Guide to Novel Therapies for Multi-Drug Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of emerging treatments for infections caused by metallo-β-lactamase-producing Pseudomonas aeruginosa, a high-priority pathogen, reveals promising new avenues for clinicians and researchers. This guide provides a head-to-head comparison of leading therapeutic strategies, offering a deep dive into their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Introduction

Multi-drug resistant (MDR) Pseudomonas aeruginosa poses a significant and growing threat to global public health. The emergence of metallo-β-lactamases (MBLs), enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, has rendered many last-resort treatments ineffective. This has spurred the development of novel therapeutic agents designed to overcome these resistance mechanisms. While the specific compound "MBL-IN-3" requested for analysis does not appear in publicly available scientific literature, this guide will compare three leading strategies in the fight against MBL-producing MDR P. aeruginosa: the novel β-lactamase inhibitor combination Cefepime/Taniborbactam , the siderophore cephalosporin Cefiderocol , and the combination of Aztreonam/Avibactam .

Comparative Efficacy of Novel Agents

The in vitro activity of these novel agents against MBL-producing and MDR P. aeruginosa is a critical indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, are a key metric for comparison.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of Cefepime/Taniborbactam, Cefiderocol, and Aztreonam/Avibactam against challenging isolates of P. aeruginosa.

Table 1: In Vitro Activity of Cefepime/Taniborbactam against P. aeruginosa

Isolate Phenotype/GenotypeCefepime MIC₉₀ (µg/mL)Cefepime/Taniborbactam MIC₉₀ (µg/mL)% Susceptible at ≤16 µg/mLReference
All Isolates32896.5%[1]
Meropenem-Resistant>641685%[2]
VIM-positive>643282%[2][1]
MBL-producers (Spain)>64>3265.1%

Taniborbactam was tested at a fixed concentration of 4 µg/mL.

Table 2: In Vitro Activity of Cefiderocol against MBL-Producing P. aeruginosa

RegionNumber of MBL-producing IsolatesCefiderocol MIC Range (µg/mL)% Susceptible at ≤4 µg/mL (CLSI)Reference
North America & Europe227≤0.06 - 4100%[3][4]
Compassionate Use Program9Not specified67% (clinical response)[5]

Table 3: In Vitro Activity of Aztreonam/Avibactam against MBL-Producing P. aeruginosa

Study Collection (Year)Number of MBL-positive IsolatesAztreonam MIC₉₀ (µg/mL)Aztreonam/Avibactam MIC₉₀ (µg/mL)Reference
Global (2012-2015)4526432[6][7]

Avibactam was tested at a fixed concentration of 4 µg/mL.

Mechanisms of Action: A Visual Guide

Understanding how these novel agents overcome resistance is key to their effective deployment. The following diagrams illustrate their distinct mechanisms of action.

Cefepime_Taniborbactam_MoA cluster_periplasm Periplasmic Space Cefepime Cefepime PBP Penicillin- Binding Protein Cefepime->PBP Binds to Hydrolyzed_Cefepime Inactive Cefepime Taniborbactam Taniborbactam MBL Metallo- β-lactamase Taniborbactam->MBL Inhibits MBL->Cefepime Hydrolyzes Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Cefepime/Taniborbactam Mechanism of Action.

Cefiderocol_MoA cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space Cefiderocol Cefiderocol Fe3+ Fe³⁺ Cefiderocol->Fe3+ Chelates Iron_Transporter Iron Transporter Cefiderocol->Iron_Transporter Active Transport PBP Penicillin- Binding Protein Iron_Transporter->PBP Releases Cefiderocol Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Cefiderocol "Trojan Horse" Mechanism.[8][9][10][11][12]

Aztreonam_Avibactam_MoA cluster_periplasm Periplasmic Space Aztreonam Aztreonam MBL Metallo- β-lactamase Aztreonam->MBL Stable to hydrolysis Other_BL Other β-lactamases (e.g., ESBL, AmpC) Aztreonam->Other_BL Hydrolyzed by PBP3 PBP3 Aztreonam->PBP3 Binds to Avibactam Avibactam Avibactam->Other_BL Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Aztreonam/Avibactam Synergistic Action.[6][7][13][14]

Experimental Protocols

The data presented in this guide are derived from standardized and reproducible experimental protocols. Below are summaries of the key methodologies employed.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (as per CLSI guidelines) [15][16][17][18][19]

  • Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Preparation: The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations. For combination drugs, one agent may be at a fixed concentration while the other is serially diluted.

  • Inoculation and Incubation: 96-well microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Bacterial_Culture Isolate P. aeruginosa Start->Bacterial_Culture Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Bacterial_Culture->Inoculum_Prep Inoculate_Plate Inoculate Microtiter Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution Serially Dilute Antimicrobial Agents Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution MIC Testing Workflow.

In Vivo Efficacy Murine Infection Model

Murine Pneumonia/Thigh Infection Model [20][21][22][23][24]

  • Animal Model: Immunocompromised (e.g., neutropenic) mice are often used to mimic the host conditions of susceptible patients.

  • Infection: Mice are infected via intranasal instillation (for pneumonia models) or intramuscular injection into the thigh with a lethal dose of a well-characterized MDR P. aeruginosa strain.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the investigational drug(s) or a placebo control. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Endpoint Assessment: Efficacy is evaluated based on survival rates over a defined period (e.g., 7 days) and/or the reduction in bacterial burden (CFU) in the lungs or thigh tissue at a specific time point post-treatment.

InVivo_Workflow Start Start Acclimatize_Mice Acclimatize Mice Start->Acclimatize_Mice Induce_Neutropenia Induce Neutropenia (optional) Acclimatize_Mice->Induce_Neutropenia Infect_Mice Infect with MDR P. aeruginosa (e.g., intranasal, thigh) Induce_Neutropenia->Infect_Mice Administer_Treatment Administer Test Compound(s) or Vehicle Control Infect_Mice->Administer_Treatment Monitor_Survival Monitor Survival over Time Administer_Treatment->Monitor_Survival Bacterial_Burden Determine Bacterial Burden (CFU) in Tissues Administer_Treatment->Bacterial_Burden Analyze_Data Analyze Survival Curves and CFU Reduction Monitor_Survival->Analyze_Data Bacterial_Burden->Analyze_Data End End Analyze_Data->End

Caption: Murine Infection Model for Efficacy Testing.

Conclusion

The threat of MBL-producing MDR P. aeruginosa necessitates a multi-pronged approach to drug development. Cefepime/Taniborbactam shows promise by directly inhibiting a broad range of β-lactamases, including some MBLs.[25][26][27][28][29][30] Cefiderocol utilizes a novel "Trojan horse" mechanism to bypass resistance, demonstrating potent activity against many MBL-producing strains.[3][4][5][31][32] Aztreonam/Avibactam provides a synergistic combination where avibactam protects aztreonam from other β-lactamases, allowing it to target MBL-producers.[6][7][13][14][33] Each of these approaches has demonstrated significant in vitro efficacy and represents a valuable addition to the antimicrobial armamentarium. Continued research and clinical evaluation are essential to optimize their use and combat the ever-evolving landscape of antimicrobial resistance.

References

A Comparative Guide to the Spectrum of Activity of Taniborbactam, a Novel Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of metallo-β-lactamase (MBL)-producing Gram-negative bacteria pose a significant threat to public health, rendering many β-lactam antibiotics ineffective.[1][2] Taniborbactam (formerly VNRX-5133) is a novel, broad-spectrum β-lactamase inhibitor that demonstrates a significant advance in combating antimicrobial resistance.[2][3] This guide provides a comprehensive comparison of Taniborbactam's in vitro activity against clinically relevant MBLs and other β-lactamase inhibitors, supported by experimental data and detailed methodologies.

In Vitro Inhibitory Activity

Taniborbactam exhibits potent inhibitory activity against a wide range of Ambler class A, B, C, and D β-lactamases.[3] Its efficacy is particularly noteworthy against class B metallo-β-lactamases (MBLs), a class for which there are currently no clinically approved inhibitors.[2][4]

Biochemical Inhibitory Potency

The inhibitory potential of Taniborbactam has been quantified through the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against various purified MBLs. As a competitive inhibitor of MBLs, Taniborbactam effectively blocks the enzyme's active site.[3][5]

Metallo-β-LactamaseTaniborbactam IC50 (µM)Taniborbactam Ki (µM)Xeruborbactam IC50 (µM)
NDM-1-0.081[5]~7 (for IMP-59, similar to NDM-1)[6]
VIM-1---
VIM-2-0.019[5]-
IMP-1>30[5]>30[5]-
GIM-1---
SPM-1---
SIM-1Inactive[7]-Inactive[8]

Absence of data is indicated by "-".

Antimicrobial Activity Restoration

When combined with a β-lactam antibiotic such as cefepime, Taniborbactam restores its activity against MBL-producing bacteria. This is demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

Organism (MBL produced)Cefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)Ceftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)
E. coli (NDM-like)>128[1]0.25-8[1]>128[1]>128[1]
E. coli (VIM-like)128[7]0.5[7]128[7]128[7]
E. coli (IMP-like)128[7]128[7]128[7]128[7]
E. coli (GIM-1)8[7]≤0.06[7]8[7]8[7]
E. coli (SPM-1)128[7]4[7]128[7]128[7]
P. aeruginosa (VIM-positive)-87.4% inhibited at ≤16[9]--

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MBL inhibitors.

Metallo-β-Lactamase Inhibition Assay (Nitrocefin-Based)

This assay is used to determine the in vitro inhibitory activity of a compound against purified MBL enzymes.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.[10][11] The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of hydrolysis, which can be measured spectrophotometrically.[12]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • Nitrocefin solution (typically 50-100 µM in a suitable buffer)[12]

  • Test inhibitor (e.g., Taniborbactam) at various concentrations

  • Assay buffer (e.g., HEPES or MOPS buffer, pH 7.0-7.5, supplemented with Zn2+ for MBLs)[12]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm[12]

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the purified MBL enzyme, and the test inhibitor at various concentrations.

  • Include control wells with enzyme and buffer but no inhibitor (positive control) and wells with buffer only (negative control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (rate of hydrolysis) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibiotic, alone and in combination with an inhibitor, against a bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13] A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates that the inhibitor restores the antibiotic's efficacy.

Materials:

  • Bacterial isolate (e.g., MBL-producing E. coli or P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Antibiotic stock solution (e.g., cefepime)

  • Inhibitor stock solution (e.g., Taniborbactam) at a fixed concentration (e.g., 4 µg/mL)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the antibiotic in MHB in a 96-well microplate.

  • Prepare a second set of serial dilutions of the antibiotic in MHB that also contains the fixed concentration of the inhibitor.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (bacteria in MHB without antibiotic or inhibitor) and a sterility control well (MHB only).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that shows no visible growth.

  • Compare the MIC of the antibiotic alone to the MIC of the antibiotic in combination with the inhibitor. A significant fold-decrease in the MIC indicates potentiation of the antibiotic's activity.

Visualizations

Metallo-β-Lactamase Mechanism of Action and Inhibition

MBL_Mechanism cluster_enzyme MBL Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ OH OH⁻ Beta-Lactam β-Lactam Antibiotic OH->Beta-Lactam Nucleophilic Attack Beta-Lactam->Zn1 Binding Hydrolysis Hydrolysis Beta-Lactam->Hydrolysis Inactive_Product Inactive Product Hydrolysis->Inactive_Product Taniborbactam Taniborbactam Taniborbactam->Zn1 Binding to Active Site Taniborbactam->Zn2 Inhibition Inhibition Taniborbactam->Inhibition Inhibition->Hydrolysis Blocks Substrate Binding

Caption: Mechanism of MBL-mediated β-lactam hydrolysis and its inhibition by Taniborbactam.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_microbiological Microbiological Assays Purified_MBL Purified MBL Enzyme Nitrocefin_Assay Nitrocefin Inhibition Assay Purified_MBL->Nitrocefin_Assay IC50_Ki Determine IC50 & Ki Values Nitrocefin_Assay->IC50_Ki Data_Analysis Data Analysis & Comparison IC50_Ki->Data_Analysis MBL_Bacteria MBL-producing Bacterial Strain MIC_Testing Broth Microdilution MIC Testing MBL_Bacteria->MIC_Testing MIC_Fold_Change Determine MIC Fold Change MIC_Testing->MIC_Fold_Change MIC_Fold_Change->Data_Analysis Test_Compound Test Compound (e.g., Taniborbactam) Test_Compound->Nitrocefin_Assay Test_Compound->MIC_Testing

References

Comparative Analysis of Metallo-β-Lactamase Inhibitor Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the cross-resistance profiles of emerging Metallo-β-Lactamase (MBL) inhibitors, featuring comparative data on leading compounds and detailed experimental methodologies.

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to current antibiotic therapies, as these enzymes can hydrolyze nearly all β-lactam antibiotics, including carbapenems.[1] The development of MBL inhibitors is a critical area of research to restore the efficacy of these life-saving drugs. This guide provides a comparative overview of the cross-resistance profiles of investigational MBL inhibitors, with a focus on taniborbactam and xeruborbactam (QPX7728), for which comparative data are available. As the compound "MBL-IN-3" is not described in the current scientific literature, this guide will focus on these well-documented alternatives.

Comparative Inhibitory Activity

Cross-resistance studies are crucial to understand how resistance to one MBL inhibitor may affect the activity of others. This is particularly important as new inhibitors progress through clinical development. The data presented below summarizes the inhibitory activity and cross-resistance potential of taniborbactam and xeruborbactam against various MBLs.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefepime in Combination with Taniborbactam or Meropenem with Xeruborbactam against MBL-Producing Enterobacterales and Pseudomonas aeruginosa
Bacterial SpeciesMBL GeneCefepime-Taniborbactam MIC (µg/mL)Meropenem-Xeruborbactam MIC (µg/mL)
Enterobacterales
Klebsiella pneumoniaeblaKPC≤0.25≤0.25
Klebsiella pneumoniaeblaNDM16≤0.25
Klebsiella pneumoniaeblaOXA-48-like1≤0.25
Klebsiella pneumoniaeblaVIM41
Pseudomonas aeruginosa
Pseudomonas aeruginosaMBL-negative161
Pseudomonas aeruginosaMBL-producing32>64

Data compiled from various sources. Note that direct comparative studies are limited and testing conditions may vary.[1][2]

Table 2: Comparative Inhibitory Activity (IC50 in µM) of Taniborbactam and Xeruborbactam Against Purified MBL Enzymes
MBL EnzymeTaniborbactam IC50 (µM)Xeruborbactam IC50 (µM)
NDM-1Potent0.014 - 0.055
VIM-1Potent0.014 - 0.055
IMP-1No significant inhibition0.61
IMP-26No significant inhibition4

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data extracted from biochemical assays with purified enzymes.[3]

Understanding Cross-Resistance Mechanisms

Cross-resistance among MBL inhibitors can arise from several mechanisms:

  • Target Modification: Amino acid substitutions within the MBL active site can alter inhibitor binding, potentially affecting multiple inhibitors that share a similar binding mode.

  • Efflux Pumps: Overexpression of efflux pumps can reduce the intracellular concentration of MBL inhibitors, leading to resistance across different compounds that are substrates for the same pump. The MexAB-OprM efflux pump in P. aeruginosa has been shown to impact the activity of xeruborbactam-based combinations.[4]

  • Permeability: Changes in the outer membrane porins can restrict the entry of inhibitors into the bacterial cell.

Experimental Protocols for Cross-Resistance Studies

To facilitate standardized evaluation of MBL inhibitor cross-resistance, this section details key experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this procedure.[5][6][7]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the MBL inhibitors and partner β-lactam antibiotics. Serially dilute the compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the microtiter plates and incubate at 35°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial combination that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy and Cross-Resistance Testing

The checkerboard assay is a two-dimensional dilution method used to assess the interaction between two antimicrobial agents.[8][9][10][11][12] It can be adapted to evaluate cross-resistance by testing a panel of bacterial strains with known resistance mechanisms against various inhibitor-antibiotic combinations.

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of two different MBL inhibitor-antibiotic combinations. One combination is serially diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4 Cross-resistance is indicated when a strain resistant to one combination also shows elevated MICs for the other combinations.

Time-Kill Assay

This dynamic assay measures the rate of bacterial killing by an antimicrobial agent over time.[13][14][15][16][17]

Protocol:

  • Preparation: Prepare tubes with CAMHB containing the antimicrobial combinations at desired concentrations (e.g., 1x, 2x, or 4x the MIC).

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final density of approximately 5 x 105 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Serially dilute the aliquots and plate them on appropriate agar to determine the viable bacterial count. Incubate the plates until colonies are visible.

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for MBL Inhibitor Cross-Resistance Study

Cross_Resistance_Workflow cluster_setup Initial Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_output Final Output strain_selection Select Bacterial Strains (with known MBLs) mic_testing MIC Determination (Broth Microdilution) strain_selection->mic_testing checkerboard Checkerboard Assay (Synergy/Antagonism) strain_selection->checkerboard time_kill Time-Kill Assay (Bactericidal Activity) strain_selection->time_kill inhibitor_prep Prepare MBL Inhibitor & Antibiotic Stocks inhibitor_prep->mic_testing inhibitor_prep->checkerboard inhibitor_prep->time_kill data_collection Collect MIC, FICI, & Time-Kill Data mic_testing->data_collection checkerboard->data_collection time_kill->data_collection cross_resistance_analysis Analyze for Cross-Resistance (Compare MICs across inhibitors) data_collection->cross_resistance_analysis resistance_mechanisms Investigate Resistance Mechanisms (Sequencing, Efflux Pump Assays) cross_resistance_analysis->resistance_mechanisms comparison_guide Generate Comparison Guide cross_resistance_analysis->comparison_guide resistance_mechanisms->comparison_guide MBL_Mechanism cluster_enzyme MBL Active Site cluster_process Catalytic Process cluster_inhibition Inhibition Zn1 Zn²⁺ Hydrolysis Hydrolysis Zn1->Hydrolysis Binding Binding to Active Site Zn1->Binding Zn2 Zn²⁺ Zn2->Hydrolysis Zn2->Binding H2O H₂O H2O->Hydrolysis nucleophilic attack Active_Site Active Site Pocket Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis enters active site Inactive_Product Inactive Product Hydrolysis->Inactive_Product breaks β-lactam ring MBL_Inhibitor MBL Inhibitor (e.g., Taniborbactam) MBL_Inhibitor->Binding competes with β-lactam Inhibited_Enzyme Inhibited MBL Binding->Inhibited_Enzyme blocks activity

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Entities: A Procedural Framework

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for a compound designated "MBL-IN-3" necessitates a focus on established best practices for the handling and disposal of novel chemical inhibitors. The following guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure safety and compliance in the absence of explicit disposal instructions.

A diligent search for a Safety Data Sheet (SDS) or specific disposal protocols for a substance identified as "this compound" did not yield explicit results. This indicates that "this compound" may be a novel research chemical, an internal compound designation, or a substance not widely documented in publicly accessible databases. The proper disposal of any chemical, particularly a novel one, is fundamentally guided by its specific chemical and toxicological properties, which are detailed in its SDS. Therefore, the immediate and most critical step for any laboratory professional handling this compound is to obtain the official SDS from the manufacturer or synthesizing laboratory.

In the absence of an SDS, and as a general guide for handling novel chemical inhibitors, a risk-based approach grounded in established laboratory safety protocols is essential. This involves treating the compound as potentially hazardous until its properties are well-understood.

General Protocol for the Disposal of Novel Chemical Inhibitors

The disposal of a novel chemical inhibitor like "this compound" should be approached with caution. The following steps outline a general procedure that prioritizes safety and regulatory compliance. This protocol is a substitute for, but should not replace, the specific guidance of a substance-specific SDS.

  • Characterization and Hazard Assessment:

    • If the chemical was synthesized in-house, all known data regarding its structure, potential reactivity, and any toxicological predictions should be documented.

    • If procured from a vendor, immediately request the Safety Data Sheet. Do not proceed with disposal until this document is obtained and reviewed.

    • Assume the compound is hazardous in the absence of concrete data. This includes potential toxicity, reactivity with other chemicals, and environmental hazards.

  • Segregation and Labeling:

    • Waste containing the novel inhibitor must be segregated from general laboratory waste.

    • Use a dedicated, sealed, and clearly labeled waste container. The label should include the full chemical name (e.g., "this compound Waste"), the date, and the known or suspected hazards.

    • Containers should be leak-proof and made of a material compatible with the chemical.

  • Consult with Environmental Health and Safety (EHS):

    • Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.

    • Provide them with all available information on the chemical. They will determine the appropriate waste stream and disposal method based on institutional protocols and local, state, and federal regulations.

  • Waste Accumulation and Storage:

    • Store the segregated waste in a designated satellite accumulation area within the laboratory.

    • This area should be secure and away from general lab traffic.

    • Follow all institutional guidelines regarding the maximum volume of waste that can be stored and the timeframe for its removal.

  • Disposal by a Licensed Contractor:

    • The EHS department will arrange for the collection of the hazardous waste by a licensed disposal contractor.

    • Ensure all necessary paperwork is completed accurately.

Key Information for Chemical Disposal from a Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety and provides critical information for proper disposal. The table below summarizes the key sections of an SDS relevant to waste management.

SDS SectionInformation ProvidedRelevance to Disposal
Section 2: Hazard(s) Identification Details on the physical, health, and environmental hazards of the chemical.Informs the necessary personal protective equipment (PPE) and handling precautions during disposal.
Section 7: Handling and Storage Guidelines for safe handling and storage, including incompatible materials.Prevents accidental reactions in waste containers.
Section 9: Physical and Chemical Properties Data on appearance, solubility, boiling point, etc.Helps in determining the appropriate waste container and potential reactions.
Section 10: Stability and Reactivity Information on chemical stability and conditions to avoid.Crucial for preventing dangerous reactions during storage and disposal.
Section 11: Toxicological Information Details on acute and chronic health effects.Dictates the level of containment and PPE required.
Section 12: Ecological Information Information on the potential environmental impact.Guides the selection of an environmentally responsible disposal method.
Section 13: Disposal Considerations Specific recommendations for the disposal of the chemical and its packaging.This is the primary section to consult for disposal procedures and should be followed precisely.

Logical Workflow for Novel Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical inhibitor in a research environment.

start Start: Novel Chemical Waste Generated sds_check Is the Safety Data Sheet (SDS) available and reviewed? start->sds_check get_sds Obtain SDS from Manufacturer/ Synthesizing Lab sds_check->get_sds No follow_sds Follow specific disposal instructions in Section 13 of the SDS sds_check->follow_sds Yes get_sds->sds_check assess_hazard Assume Compound is Hazardous. Consult all known data. get_sds->assess_hazard segregate Segregate and Label Waste in a dedicated, sealed container follow_sds->segregate assess_hazard->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs ehs_guidance Follow EHS guidance for storage and disposal stream contact_ehs->ehs_guidance end End: Waste Disposed of by Licensed Contractor ehs_guidance->end

Disposal workflow for a novel chemical.

Personal protective equipment for handling MBL-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling MBL-IN-3 based on general best practices for novel research chemicals. As of November 20, 2025, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound must be treated as potentially hazardous. All personnel must conduct a thorough, site-specific risk assessment before handling this material and consult with their institution's Environmental Health and Safety (EHS) department.

Compound Information

This compound, also known as compound 35, is a potent inhibitor of metallo-β-lactamases (MBLs), specifically targeting VIM-1 and NDM-1 with IC50 values of 0.6 µM and 1.0 µM, respectively.[1] As a novel enzyme inhibitor, its full toxicological properties are unknown. A precautionary approach to handling is mandatory.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This should be adapted based on the specific procedures and the outcome of a formal risk assessment.

PPE CategoryMinimum RequirementRationale and Best Practices
Body Protection Flame-retardant laboratory coatWorn at all times to protect against splashes and spills. Must be fully buttoned.[2][3]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standardsProtects eyes from splashes. A face shield must be worn over goggles when there is a significant risk of splashes or when handling larger quantities.[2]
Hand Protection Double-gloving with chemically resistant nitrile glovesProvides protection against incidental contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected. For chemicals of unknown toxicity, using a more resistant glove (e.g., Silver Shield) as the inner layer is recommended.[1][4]
Respiratory Protection Not generally required for handling small quantities in a certified chemical fume hoodA risk assessment may determine that a respirator is necessary for certain procedures, such as weighing out powders or generating aerosols.[2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[3]

Handling and Storage Procedures

Engineering Controls:

  • All work with this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • A safety shower and eyewash station must be readily accessible in the work area.[5]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Follow the supplier's recommendations for storage temperature, which is typically -20°C for long-term stability.[7]

Weighing the Compound:

  • Perform a dry run of the procedure to ensure all necessary equipment is within reach inside the fume hood.

  • Before opening the vial, centrifuge it to collect the powder at the bottom.[7]

  • Slowly open the container to avoid creating airborne dust.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

  • Clean all equipment and the balance with a suitable solvent after weighing.

Spill and Exposure Procedures

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Small Spill Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.[8]
Large Spill Evacuate the laboratory and alert others. Contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain.[8]

Waste TypeDisposal Procedure
Solid Waste Includes unused compound, contaminated gloves, pipette tips, and paper towels. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
Liquid Waste Includes stock solutions and experimental media containing this compound. Collect in a sealed, properly labeled, and chemically compatible hazardous waste container.
Sharps Contaminated needles, syringes, or glass Pasteur pipettes. Dispose of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don PPE risk_assessment->ppe setup 3. Prepare Fume Hood ppe->setup weigh 4. Weigh Compound setup->weigh dissolve 5. Prepare Stock Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Work Area experiment->decontaminate spill Spill? experiment->spill waste 8. Segregate & Label Waste decontaminate->waste dispose 9. Store Waste for Pickup waste->dispose remove_ppe 10. Doff PPE dispose->remove_ppe spill->decontaminate No spill_procedure Follow Spill Procedure spill->spill_procedure Yes spill_procedure->decontaminate

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.